Dihydromevinolin
Description
potent hypocholesterolemic agent from Aspergillus terreus; inhibits HMG-CoA reductase; RN given refers to (1S-(1alpha(R*),3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta))-isomer; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3S,4aR,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFFBWHLKGTMO-LDIGTXGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998716 | |
| Record name | Dihydromevinolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77517-29-4 | |
| Record name | Dihydromevinolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromevinolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Convergent Path to Cholesterol Modulation: A Technical Guide to the Total Synthesis and Biological Evaluation of Dihydromevinolin
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the total synthesis and biological evaluation of dihydromevinolin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This compound, a close analog of lovastatin, serves as a critical tool in the study of cholesterol biosynthesis and the development of hypocholesterolemic agents. This document details the synthetic strategies, experimental protocols for biological assessment, and the underlying signaling pathways affected by its mechanism of action.
Core Synthesis and Biological Activity
The total synthesis of this compound and its analogs has been a subject of significant research, aiming to improve potency and explore structure-activity relationships. The biological activity of these compounds is primarily attributed to their ability to competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.
Quantitative Biological Data
The inhibitory potency of this compound and its analogs against HMG-CoA reductase is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of these values for key compounds is presented below.
| Compound | Description | IC50 (nM)[1] |
| This compound | Natural Product | 1-20 |
| Compactin | Natural Product | 1-20 |
| 5-Ketothis compound | Synthetic Analog | 1-20 |
| 5-Ketocompactin | Synthetic Analog | 1-20 |
| Enone of this compound | Synthetic Analog | 20-30 times larger than this compound |
| Enone of Compactin | Synthetic Analog | 20-30 times larger than Compactin |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound.
General Procedure for the Synthesis of this compound Analogs
The total synthesis of this compound and its structural analogs often involves a convergent approach, where the pyranone and the hexahydronaphthalene ring systems are synthesized separately and then coupled. A key step in many synthetic routes is the stereoselective reduction of a ketone to establish the correct stereochemistry of the hydroxyl group in the lactone moiety.
A representative synthetic sequence involves the reaction of a suitable anhydride with a chiral alcohol in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine and triethylamine to achieve high diastereoselectivity.[1] This method allows for the selective preparation of either the R or S epimer at the C-3 position of the 3,5-dihydroxyvaleric acid portion of the molecule.[1]
HMG-CoA Reductase Inhibition Assay Protocol
The biological evaluation of this compound and its analogs is centered on their ability to inhibit HMG-CoA reductase. A common method for this is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by the enzyme.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Test compounds (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme in the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. A control group without the inhibitor should be included.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
-
The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of HMG-CoA reductase. This action has significant downstream effects on various signaling pathways beyond the simple reduction of cholesterol synthesis. By blocking the conversion of HMG-CoA to mevalonate, this compound also depletes the cellular pool of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
These isoprenoid lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras and Rho. Prenylation is essential for the proper membrane localization and function of these proteins, which are key regulators of numerous cellular processes.
The inhibition of Ras and Rho prenylation by this compound leads to the modulation of downstream signaling cascades, including the Ras/ERK and PI3K/Akt/mTOR pathways.[2] These pathways are integral to cell growth, proliferation, survival, and migration. The disruption of these signaling events contributes to the pleiotropic effects of statins, including their anti-inflammatory and anti-proliferative properties.
Caption: this compound's inhibition of HMG-CoA Reductase and its downstream effects.
Caption: Workflow for the synthesis and biological evaluation of this compound analogs.
References
Dihydromevinolin: A Technical Guide to its Mechanism of Action as a Potent HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromevinolin is a potent hypocholesterolemic agent and a member of the statin class of drugs. It is a fungal metabolite produced by Aspergillus terreus and is structurally a dihydro analog of mevinolin (lovastatin).[1] Like other statins, this compound's primary therapeutic effect is the reduction of cholesterol levels, which is achieved through the specific inhibition of a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
The pharmacological activity of this compound is centered on its ability to act as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme plays a critical, rate-limiting role in the synthesis of cholesterol in the body.[2][3][4]
The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[2][5] By inhibiting this step, this compound effectively curtails the endogenous production of cholesterol.
This compound, in its active hydroxy acid form, possesses a structural component that closely resembles the HMG-CoA substrate.[6] This structural similarity allows it to bind to the active site of the HMG-CoA reductase enzyme with high affinity, thereby preventing the natural substrate from binding and being converted to mevalonate.[7] This inhibition is reversible.[6]
The reduction in intracellular cholesterol levels triggered by HMG-CoA reductase inhibition leads to a compensatory upregulation of the expression of LDL (low-density lipoprotein) receptors on the surface of liver cells.[8][9] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, contributing significantly to the overall cholesterol-lowering effect of the drug.[6]
Quantitative Data: In Vitro Inhibitory Potency
The inhibitory effect of this compound on HMG-CoA reductase has been quantified and compared to its structural analog, mevinolin (lovastatin). The following table summarizes the concentration required for 50% inhibition (IC50) of the enzyme in vitro.
| Compound | IC50 (nM) |
| This compound | 2.7 |
| Mevinolin | 2.0 |
| Data sourced from in vitro inhibition assays of HMG-CoA reductase.[1] |
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
A standard method to determine the inhibitory activity of compounds like this compound is through an in vitro enzyme assay that measures the activity of HMG-CoA reductase. This is often achieved by spectrophotometrically monitoring the consumption of NADPH, a cofactor in the reaction catalyzed by HMG-CoA reductase.[2][8]
Principle: The enzymatic reaction involves the reduction of HMG-CoA to mevalonate, which is dependent on the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is directly proportional to the enzyme's activity.[2][8]
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[10][11]
-
This compound (or other test inhibitors) dissolved in an appropriate solvent
-
Microplate reader capable of measuring absorbance at 340 nm[8]
Procedure:
-
Reaction Mixture Preparation: A master mix is prepared containing the HMG-CoA Reductase Assay Buffer, HMG-CoA substrate, and NADPH.
-
Inhibitor Addition: Varying concentrations of this compound are added to the wells of a microplate. Control wells containing the solvent vehicle are also prepared.
-
Enzyme Addition: The reaction is initiated by adding the purified HMG-CoA reductase enzyme to all wells.
-
Kinetic Measurement: The absorbance at 340 nm is immediately measured in a kinetic mode at 37°C for a defined period (e.g., 10 minutes), with readings taken at regular intervals (e.g., every 20-30 seconds).[8][10]
-
Data Analysis: The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of this compound is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate in the control wells. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assays for Sterol Synthesis Inhibition
To assess the effect of this compound on cholesterol synthesis within a cellular context, cell-based assays are employed.
Principle: Cultured cells, often of hepatic origin (e.g., HepG2), are incubated with the test compound.[6] The rate of cholesterol synthesis is then measured, typically by quantifying the incorporation of a radiolabeled precursor, such as [14C]-acetate, into newly synthesized sterols.
Brief Protocol:
-
Cell Culture: HepG2 cells are cultured in appropriate media.
-
Inhibitor Treatment: Cells are incubated with varying concentrations of this compound for a specified duration.
-
Radiolabeling: A radiolabeled cholesterol precursor (e.g., [14C]-acetate) is added to the culture medium.
-
Lipid Extraction: After incubation, cellular lipids are extracted.
-
Quantification: The amount of radioactivity incorporated into the sterol fraction is measured using scintillation counting. The reduction in radiolabel incorporation in treated cells compared to control cells indicates the inhibition of sterol synthesis.
In Vivo Inhibition of Cholesterol Synthesis
Animal models, such as rats, are used to evaluate the in vivo efficacy of HMG-CoA reductase inhibitors.
Principle: The test compound is administered to the animals, and the rate of cholesterol synthesis is measured.
Brief Protocol:
-
Animal Dosing: this compound is administered to rats, typically orally.
-
Tracer Administration: A tracer, such as [14C]-acetate, is administered.
-
Tissue and Plasma Collection: After a specific time, blood and liver tissue are collected.
-
Lipid Analysis: Lipids are extracted from the plasma and liver, and the incorporation of the radiolabel into cholesterol is quantified to determine the rate of synthesis.
Visualizations
Caption: Cholesterol Biosynthesis Pathway and this compound Inhibition.
Caption: Workflow for In Vitro HMG-CoA Reductase Inhibition Assay.
References
- 1. scispace.com [scispace.com]
- 2. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 3. everydaybiochemistry.com [everydaybiochemistry.com]
- 4. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia [mdpi.com]
- 6. Cell-based screen of HMG-CoA reductase inhibitors and expression regulators using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. abcam.com [abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. scispace.com [scispace.com]
- 11. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Statin Precursor: A Technical Guide to the Discovery and Origin of Dihydromevinolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromevinolin, also known as Monacolin L, is a naturally occurring polyketide with significant importance in the pharmaceutical industry as a direct precursor to the cholesterol-lowering drug lovastatin (Mevacor®) and a close analog of other statins. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound, tailored for professionals in research and drug development. The document outlines the key scientific findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex biological and experimental processes.
Discovery and Origin
This compound was first isolated and characterized as a potent hypocholesterolemic agent from the filamentous fungus Aspergillus terreus . Its discovery was a significant step in understanding the biosynthesis of the broader class of statins. While the related compound, mevinolin (lovastatin), was also isolated from A. terreus, this compound was identified as a key intermediate in its biosynthetic pathway.
Subsequent research has identified other fungal species capable of producing this compound, most notably from the genus Monascus , particularly Monascus ruber . These fungi are traditionally used in the production of red yeast rice, a food product that naturally contains a mixture of monacolins, including this compound.
Producing Organisms
The primary organisms known to produce this compound are:
-
Aspergillus terreus : A ubiquitous soil fungus, it is the most well-studied producer of this compound and lovastatin. Various strains of A. terreus are used in industrial fermentation for the production of these compounds.
-
Monascus species (e.g., M. ruber, M. pilosus, M. purpureus) : These molds are used to ferment rice to create red yeast rice. They produce a variety of monacolins, with the specific profile and yield depending on the species, strain, and fermentation conditions. Some strains of M. ruber are noted for their production of monacolin K, with this compound as a precursor.[1][2][3]
Biosynthesis of this compound
This compound is a polyketide, synthesized from acetate units via a complex enzymatic assembly line. The biosynthetic pathway is best understood in the context of lovastatin production in Aspergillus terreus. The core of this process is orchestrated by a multifunctional enzyme, a Type I polyketide synthase (PKS), in conjunction with a dedicated enoyl reductase.
The biosynthesis can be summarized in the following key steps:
-
Chain Assembly by Lovastatin Nonaketide Synthase (LovB) : The process begins with the iterative condensation of one acetyl-CoA starter unit and eight malonyl-CoA extender units by the lovastatin nonaketide synthase (LovB). This megaenzyme contains multiple catalytic domains that work in a coordinated fashion to build the polyketide chain.
-
Enoyl Reduction by LovC : A crucial step in the formation of this compound is the reduction of a specific carbon-carbon double bond in the growing polyketide chain. This reaction is catalyzed by a trans-acting enoyl reductase, LovC. The action of LovC is what distinguishes the saturated hexahydronaphthalene ring system of this compound from its unsaturated precursors.
-
Release and Cyclization : The completed polyketide chain is then released from the PKS and undergoes a spontaneous intramolecular Diels-Alder cyclization to form the characteristic decalin ring structure of this compound.
Biosynthetic Pathway Diagram
Quantitative Data
The production yield of this compound and its biological activity are critical parameters for research and industrial applications. The following tables summarize key quantitative data from various studies.
Production of Mevinolin (Lovastatin) in Aspergillus terreus under Optimized Conditions
While data specifically for this compound yield is often embedded within lovastatin production studies (as it is an intermediate), the overall mevinolin production is indicative of the pathway's activity.
| Strain | Fermentation Conditions | Mevinolin Yield (mg/L) | Reference |
| A. terreus J9 | Dox-rice medium, 7.5 L fermenter, 96 h, pH 6.5 | 932.15 | [4] |
| A. terreus J9 | Optimized Dox-rice medium, 60 h, 28 °C, 400 rpm | 1761.6 | [4] |
Production of Monacolin K in Monascus ruber
| Fermentation Type | Key Optimized Conditions | Monacolin K Yield (mg/g) | Reference |
| Solid-State Fermentation | Initial moisture 50-55%, bran content 4.5-5.5%, temperature shifting | 14.53 ± 0.16 | [1] |
| Solid-State Fermentation | Fructose as carbon source, 1.5% peptone | ~13.14 | [1] |
| Solid-State Fermentation (Fusant MF11) | Fermented rice | 2.22 | [2] |
Biological Activity of this compound
| Assay | Target | IC50 (nM) | Reference |
| In vitro HMG-CoA Reductase Inhibition | HMG-CoA Reductase | 2.7 | |
| In vitro Sterol Synthesis Inhibition | Mouse L-M cells (from 14C-acetate) | 22.7 |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments related to this compound.
Fermentation and Extraction of this compound from Aspergillus terreus
This protocol is adapted from methods used for mevinolin production, where this compound is a key intermediate.
1. Culture and Fermentation:
- Prepare a seed culture of Aspergillus terreus in a suitable medium (e.g., Potato Dextrose Broth) and incubate at 28°C for 48-72 hours with shaking.
- Inoculate a production medium (e.g., Dox-rice medium or a chemically defined medium with glucose and glutamate) with the seed culture.
- Incubate the production culture in a fermenter at 28°C for 96-144 hours with controlled pH (around 6.5) and agitation (e.g., 400 rpm).
2. Extraction:
- Separate the mycelia from the fermentation broth by filtration or centrifugation.
- Dry the mycelia and grind into a fine powder.
- Extract the powdered mycelia with a suitable organic solvent, such as ethyl acetate or a mixture of ethanol and water (e.g., 75:25 v/v).
- Perform the extraction at an elevated temperature (e.g., 60°C) for several hours with agitation to enhance recovery.
- Concentrate the extract in vacuo to obtain a crude extract.
Purification of this compound
1. Column Chromatography:
- Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20.
- Elute with a gradient of solvents, for example, a chloroform-methanol gradient, to separate the components based on polarity.
- Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
2. High-Performance Liquid Chromatography (HPLC):
- Further purify the this compound-containing fractions by preparative HPLC.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 4:1 v/v) with pH adjustment (e.g., to 7.4 with triethanolamine) or a gradient of acetonitrile in 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 220-238 nm.
- Collect the peak corresponding to this compound.
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
1. Reagents and Preparation:
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
- NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.
- HMG-CoA Substrate Solution: Prepare a stock solution of HMG-CoA in the assay buffer.
- HMG-CoA Reductase Enzyme: Use a commercially available or purified enzyme solution.
- Inhibitor Solution: Dissolve the purified this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
2. Assay Procedure (in a 96-well plate):
- To each well, add the assay buffer.
- Add the NADPH solution.
- Add the HMG-CoA substrate solution.
- Add the this compound solution at various concentrations (and a solvent control).
- Pre-incubate the plate at 37°C for a few minutes.
- Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells except the blank.
- Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every 20-30 seconds for 10-20 minutes.
3. Data Analysis:
- Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of this compound.
- Determine the percentage of inhibition relative to the solvent control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow Diagram
References
- 1. A systematic study of the production of Monacolin K by solid state fermentation of Monascus ruber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Monacolin K Production by Intergeneric Hybridization between Monascus purpureus (Arg-) and Monascus ruber (Thi-, Met-) Auxotrophs - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. "Monacolin K, yellow pigments and citrinin production capabilities of Monascus purpureus and M. ruber (M. pilosus)." by Tzu-shing Lin, Shih-Hau Chiu et al. [jfda-online.com]
- 4. scispace.com [scispace.com]
Dihydromevinolin Structural Analogues and Derivatives: A Technical Guide to Structure-Activity Relationships and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromevinolin, a close analogue of the statin drug lovastatin (mevinolin), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The exploration of this compound's structural analogues and derivatives has been a cornerstone in the development of new and improved HMG-CoA reductase inhibitors. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of these compounds, detailed experimental protocols for their evaluation, and a summary of their biological activities.
Core Structure and Mechanism of Action
The inhibitory activity of this compound and its analogues is primarily attributed to the β-hydroxy acid moiety, which mimics the structure of the endogenous substrate, HMG-CoA. This allows the inhibitor to bind to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids. The lactone form of these compounds is a prodrug that is hydrolyzed in vivo to the active hydroxy acid form.[2]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound structure have revealed key features essential for potent inhibitory activity. SAR studies are fundamental in drug discovery, allowing for the rational design of more potent and selective compounds by analyzing how structural changes affect biological activity.[3][4]
Key structural features influencing the activity of this compound analogues include:
-
The Hydroxy Acid Side Chain: The 3,5-dihydroxyheptanoic acid portion is critical for binding to the active site of HMG-CoA reductase. The stereochemistry at C-3 and C-5 is crucial, with inversion at either position leading to a significant decrease in activity.[5][6]
-
The Decalin Ring System: The hydrophobic hexahydronaphthalene ring contributes to the binding affinity. Modifications to this ring system can influence both potency and selectivity.[7]
-
The Ester Side Chain: The ester group at C-8 of the decalin ring is also important for activity. Variations in this group can modulate the lipophilicity and pharmacokinetic properties of the molecule.
Quantitative structure-activity relationship (QSAR) studies have further refined the understanding of these interactions, suggesting that the enzyme's active site has regions that interact with the inhibitor through dispersion and hydrophobic interactions, with limited tolerance for steric bulk.[7]
Quantitative Data on Biological Activity
The inhibitory potency of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. The following table summarizes the IC50 values for key analogues compared to the parent compounds.
| Compound | Modification | IC50 (nM) | Reference |
| This compound | - | 1-20 | [5][6] |
| Compactin | - | 1-20 | [5][6] |
| 5-Ketothis compound | Oxidation of C-5 hydroxyl | 1-20 | [5][6] |
| 5-Ketocompactin | Oxidation of C-5 hydroxyl | 1-20 | [5][6] |
| Enone of 5-Ketothis compound | Dehydration of 5-keto analogue | 20-30 times higher than this compound | [5][6] |
| 3-epi-Compactin | Inversion of stereochemistry at C-3 | Micromolar range | [5][6] |
| 5-epi-Compactin | Inversion of stereochemistry at C-5 | Micromolar range | [5][6] |
Experimental Protocols
The evaluation of this compound analogues as HMG-CoA reductase inhibitors involves robust and standardized experimental protocols. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by the enzyme.[8][9]
HMG-CoA Reductase Inhibition Assay
1. Principle: The activity of HMG-CoA reductase is determined by monitoring the rate of NADPH consumption, which is observed as a decrease in absorbance at 340 nm. Inhibitors will reduce the rate of this decrease.
2. Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)[10]
-
Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin or Atorvastatin)[8][11]
-
96-well microplate reader capable of reading absorbance at 340 nm
3. Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Keep the enzyme on ice.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or solvent for control)
-
NADPH solution
-
HMG-CoA Reductase enzyme (for all wells except the blank)
-
-
Incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm kinetically at 37°C for 10-20 minutes, taking readings every 20-30 seconds.[8][9]
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Mevalonate Pathway
This compound and its analogues target HMG-CoA reductase, a key enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and various non-sterol isoprenoids that are essential for diverse cellular functions.
References
- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis and biological evaluation of structural analogues of compactin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: Total synthesis and biological evaluation of structural analogues of compactin and this compound. (CHEMBL1123621) - ChEMBL [ebi.ac.uk]
- 7. A quantitative structure-activity relationship study of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. abcam.cn [abcam.cn]
- 10. mdpi.com [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Biological Activity Screening of Dihydromevinolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity screening of Dihydromevinolin, a potent inhibitor of HMG-CoA reductase. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow to support research and development efforts in hypercholesterolemia and related cardiovascular diseases.
Introduction
This compound, a structural analogue of compactin, is a highly effective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.[2][3][4] By inhibiting HMG-CoA reductase, this compound effectively reduces cholesterol production, making it a subject of significant interest in the development of lipid-lowering therapies. This document outlines the key biological screening assays, presents quantitative data on its inhibitory activity, and provides detailed methodologies for its evaluation.
Quantitative Data: HMG-CoA Reductase Inhibition
The primary biological activity of this compound is its potent inhibition of the HMG-CoA reductase enzyme. The following table summarizes the quantitative data from in vitro enzymatic assays.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Source |
| This compound | HMG-CoA Reductase | Enzymatic Inhibition | 1-20 | [1] |
Experimental Protocols
A crucial aspect of screening this compound and its analogues is the HMG-CoA reductase inhibition assay. Below is a detailed protocol based on established methodologies.[4][5][6][7]
Objective: To determine the in vitro inhibitory activity of this compound on HMG-CoA reductase by measuring the decrease in NADPH concentration.
Materials and Reagents:
-
HMG-CoA Reductase enzyme
-
This compound (test compound)
-
Pravastatin or Atorvastatin (positive control inhibitor)[5][6]
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[5][7]
-
96-well clear flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to create a range of test concentrations.
-
Reconstitute HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer to the desired working concentrations. Keep all enzyme and substrate solutions on ice.
-
Pre-warm the assay buffer to 37°C.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of the this compound dilutions.
-
Positive Control Wells: Add a fixed volume of the positive control inhibitor (e.g., Pravastatin).
-
Enzyme Control Wells (No Inhibitor): Add the same volume of the solvent used for the test compound.
-
Reagent Blank Wells: Add assay buffer instead of the enzyme solution.
-
Add the HMG-CoA reductase enzyme to all wells except the reagent blank.
-
Bring the final volume in each well to a consistent level with the pre-warmed assay buffer.
-
Incubate the plate at 37°C for a short pre-incubation period (e.g., 10-15 minutes).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the HMG-CoA and NADPH mixture to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 20-30 seconds for a total of 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
The following diagram illustrates the mevalonate pathway, highlighting the role of HMG-CoA reductase and the inhibitory action of this compound.
Caption: The Mevalonate Pathway and the inhibitory action of this compound.
This diagram outlines the workflow for the HMG-CoA reductase inhibition assay.
Caption: Workflow for the HMG-CoA Reductase Inhibition Assay.
References
- 1. Total synthesis and biological evaluation of structural analogues of compactin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. scispace.com [scispace.com]
- 6. assaygenie.com [assaygenie.com]
- 7. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromevinolin and Lovastatin: A Comparative Analysis of Chemical Structure and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of dihydromevinolin and lovastatin, two closely related inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The document delves into their chemical structures, physicochemical properties, and biological activities, with a focus on their inhibitory effects on HMG-CoA reductase and their influence on key cellular signaling pathways. Detailed experimental protocols for the synthesis and biological analysis of these compounds are provided to support further research and development in this area.
Introduction
Lovastatin, a member of the statin class of drugs, is a widely used medication for the treatment of hypercholesterolemia.[1] It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] this compound is a close structural analog of lovastatin, differing only by the saturation of a double bond in its decalin ring system. This guide aims to provide a detailed technical comparison of these two compounds to aid researchers in understanding their subtle yet potentially significant differences in chemical and biological properties.
Chemical Structure
The primary structural difference between lovastatin and this compound lies in the hexahydronaphthalene ring. Lovastatin possesses a double bond between carbons 4a and 5, whereas in this compound, this bond is saturated, resulting in a trans-fused octahydronaphthalene system.[3] This seemingly minor alteration can influence the molecule's overall conformation and its interaction with the active site of HMG-CoA reductase.
Lovastatin
-
Systematic Name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
-
Molecular Formula: C₂₄H₃₆O₅
-
Molecular Weight: 404.5 g/mol [4]
This compound
-
Systematic Name: [(1S,2S,4aR,6R,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2,6-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate
-
Molecular Formula: C₂₄H₃₈O₅
-
Molecular Weight: 406.5 g/mol
Physicochemical Properties
Both lovastatin and this compound are classified as lipophilic compounds.[5][6] This property influences their absorption, distribution, metabolism, and excretion (ADME) profiles. The saturation of the double bond in this compound is expected to slightly increase its flexibility and may subtly alter its lipophilicity compared to lovastatin. A direct comparative table of key physicochemical parameters is presented below.
| Property | Lovastatin | This compound | Reference |
| Molecular Formula | C₂₄H₃₆O₅ | C₂₄H₃₈O₅ | [4] |
| Molecular Weight ( g/mol ) | 404.5 | 406.5 | [4] |
| LogP (Octanol/Water) | 4.3 | Data not available | [4] |
| Water Solubility | Poorly soluble | Data not available | [5] |
| Appearance | White crystalline solid | Data not available |
Biological Activity
Inhibition of HMG-CoA Reductase
Both this compound and lovastatin are potent inhibitors of HMG-CoA reductase. Their inhibitory activity is comparable, with studies on their 5-keto derivatives showing IC50 values in the nanomolar range (1-20 nM). This indicates that both compounds bind with high affinity to the active site of the enzyme, effectively blocking the synthesis of mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.
| Compound | IC50 (HMG-CoA Reductase Inhibition) | Reference |
| 5-ketothis compound | 1-20 nM | |
| 5-ketocompactin (structurally similar to 5-ketolovastatin) | 1-20 nM |
Effects on Cellular Signaling Pathways
Lovastatin has been shown to modulate several key cellular signaling pathways, primarily due to its inhibition of the mevalonate pathway, which provides essential isoprenoid intermediates for the post-translational modification of small GTPases like Ras and Rho.
Ras/ERK Signaling Pathway: Lovastatin can inhibit the proper localization and function of Ras proteins by depleting the pool of farnesyl pyrophosphate. This leads to the downregulation of the downstream Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[7]
RhoA/Wnt/β-catenin Signaling Pathway: By inhibiting the geranylgeranylation of RhoA, lovastatin can suppress its activity.[8] This, in turn, can modulate the Wnt/β-catenin signaling pathway, which plays a critical role in development and disease, including cancer.[8]
Information on the specific effects of this compound on these or other signaling pathways is currently limited, representing an area for future research.
Experimental Protocols
Synthesis of this compound from Lovastatin (Catalytic Hydrogenation)
Objective: To saturate the C4a-C5 double bond of lovastatin to yield this compound.
Materials:
-
Lovastatin
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate (or a similar suitable solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve lovastatin in a suitable solvent such as ethyl acetate in a reaction flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Fermentation and Extraction of Lovastatin from Aspergillus terreus
Objective: To produce and isolate lovastatin from a fungal culture.
Materials:
-
Aspergillus terreus strain
-
Fermentation medium (e.g., Czapek-Dox broth supplemented with glucose and yeast extract)
-
Shaker incubator
-
Centrifuge
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Inoculate a suitable fermentation medium with a culture of Aspergillus terreus.
-
Incubate the culture in a shaker incubator at 28°C for 7-10 days.
-
After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial cake separately with ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Purify the crude extract containing lovastatin by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing lovastatin and concentrate them to yield the purified product.
Western Blot Analysis of ERK Phosphorylation
Objective: To assess the effect of lovastatin on the phosphorylation of ERK1/2 in a cell-based assay.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
Lovastatin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of lovastatin for the desired time periods.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
Visualizations
Lovastatin Biosynthesis and Mechanism of Action
Caption: Lovastatin's inhibition of HMG-CoA reductase.
Lovastatin's Effect on the Ras/ERK Signaling Pathway
References
- 1. HMG CoA reductase inhibitors. Current clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lovastatin reduces PEL cell survival by phosphorylating ERK1/2 that blocks the autophagic flux and engages a cross‐talk with p53 to activate p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Lovastatin inhibits the extracellular-signal-regulated kinase pathway in immortalized rat brain neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromyricetin (DHM): An In-Depth Technical Guide on Early-Stage Therapeutic Potential
An in-depth analysis of early-stage research on Dihydromevinolin reveals a significant clarification: the compound with substantial documented therapeutic potential in early-stage research is Dihydromyricetin (DHM) , also known as Ampelopsin. This compound is a distinct, less-studied compound primarily investigated for its potent hypocholesterolemic (cholesterol-lowering) effects as an inhibitor of HMG-CoA reductase.
The available scientific literature on this compound is limited, focusing on its isolation and primary mechanism of action in cholesterol synthesis. In contrast, Dihydromyricetin (DHM) has been the subject of extensive preclinical research, exploring its therapeutic potential across a range of applications, including anti-inflammatory, neuroprotective, and metabolic diseases.
This guide will proceed by focusing on the significant body of early-stage research available for Dihydromyricetin (DHM) , as it aligns with the user's request for an in-depth technical guide on a compound with multifaceted therapeutic potential.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of Dihydromyricetin (DHM). It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the primary signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative findings from various preclinical studies on DHM, highlighting its anti-inflammatory and neuroprotective effects.
Table 1: Anti-inflammatory Effects of Dihydromyricetin (DHM) in In Vitro and In Vivo Models
| Parameter | Model System | Treatment | Result | Citation |
| NO Production | LPS-stimulated RAW264.7 macrophages | DHM | Significant inhibition of nitric oxide (NO) secretion. | [1] |
| iNOS and COX-2 Expression | LPS-stimulated RAW264.7 macrophages | DHM | Marked inhibition of iNOS and COX-2 protein expression. | [1] |
| Paw Edema | Carrageenan-induced paw edema in rats | DHM | Significant attenuation of paw edema. | [1] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Complete Freund's Adjuvant (CFA)-induced rheumatoid arthritis in rats | DHM | Significant inhibition of increased expression levels. | [2][3] |
| COX-2 Expression | CFA-induced rheumatoid arthritis in rats | DHM | Markedly lowered expression. | [2][3] |
| Immune Organ Indices (Thymus and Spleen) | CFA-induced rheumatoid arthritis in rats | DHM | Significantly lowered indices. | [2][3] |
Table 2: Neuroprotective Effects of Dihydromyricetin (DHM)
| Parameter | Model System | Treatment | Result | Citation |
| Cell Viability | Aβ-induced cytotoxicity in SH-SY5Y cells | VOO and Hc acids (containing DHM analogs) | Alleviation of Aβ-induced cytotoxicity. | [4] |
| Reactive Oxygen Species (ROS) | Aβ-induced oxidative stress in SH-SY5Y cells | VOO and Hc acids (containing DHM analogs) | Decreased ROS levels. | [4] |
| Oxidative Stress Markers | Peroxide-stressed differentiated SH-SY5Y cells | EVOO extract | Upregulation of antioxidant enzymes (HO-1, NQO1, TrxR1, GR). | [5] |
| Neurotrophic Factors | Peroxide-stressed differentiated SH-SY5Y cells | EVOO extract | Activation of Brain-Derived Neurotrophic Factor (BDNF). | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of DHM.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
LPS Stimulation: Cells are pre-treated with various concentrations of DHM for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatants is measured as an indicator of NO production using the Griess reagent.
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of iNOS, COX-2, p-p65, p-IKKα/β, and IKKβ are determined using specific primary antibodies and horseradish peroxidase-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Treatment: DHM is administered orally at different doses one hour before the induction of inflammation.
-
Induction of Edema: Paw edema is induced by a subplantar injection of 1% carrageenan in saline into the right hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of DHM-treated groups with the control group.[1]
In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Aβ-induced Cytotoxicity: Cells are treated with aggregated β-amyloid (Aβ) peptide to induce cytotoxicity. Co-treatment with DHM or related compounds is performed to assess neuroprotective effects.
-
Cell Viability Assay (MTT): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is measured using a fluorescence microplate reader.[4]
Signaling Pathways and Experimental Workflows
The therapeutic effects of DHM are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and experimental workflows.
References
- 1. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. scispace.com [scispace.com]
- 5. (4R,6R)-Tetrahydro-4-hydroxy-6-(2-((1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl)ethyl)-2H-pyran-2-one | C19H30O3 | CID 11954201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Dihydromevinolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromevinolin is a potent hypocholesterolemic agent produced by the fungus Aspergillus terreus. It is a dihydro analog of mevinolin (lovastatin) and functions as a highly potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway, making its inhibition a critical strategy for managing hypercholesterolemia.[2][3][4] This technical guide provides an in-depth overview of the preliminary in vitro studies on this compound, focusing on its inhibitory activities, potential anti-cancer effects, and the experimental protocols used for its evaluation.
Core Mechanism: HMG-CoA Reductase Inhibition
The primary mechanism of action for this compound is the competitive inhibition of HMG-CoA reductase. By blocking this key enzyme, this compound effectively curtails the endogenous synthesis of cholesterol. In vitro assays have demonstrated that its inhibitory potency is comparable to that of mevinolin.[1]
Data Presentation: HMG-CoA Reductase Inhibition
| Compound | IC50 (nM) for HMG-CoA Reductase Inhibition |
| This compound | 2.7 |
| Mevinolin | 2.0 |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.[1]
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of compounds against HMG-CoA reductase.
1. Reagents and Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.[5]
-
Substrate: HMG-CoA solution.
-
Enzyme: Catalytic domain of human recombinant HMG-CoA reductase.[5]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Pravastatin or Mevinolin.[6]
2. Assay Procedure:
-
In a suitable reaction vessel (e.g., a microplate well), combine the assay buffer, NADPH, and HMG-CoA substrate.[5][6]
-
Add the test compound (this compound) at various concentrations. For control wells, add the vehicle solvent. For positive control, add pravastatin.
-
Initiate the enzymatic reaction by adding the HMG-CoA reductase enzyme solution.[5]
-
Incubate the reaction mixture at 37°C.
-
Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm over time. The rate of reaction is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.[6]
Visualization: HMG-CoA Reductase Inhibition Assay Workflow
Caption: Workflow for the in vitro HMG-CoA reductase inhibition assay.
Inhibition of Sterol Synthesis in Cell Culture
This compound has been shown to be a potent inhibitor of sterol synthesis from ¹⁴C-acetate in mouse L-M cell cultures.[1] This cellular assay confirms that the enzymatic inhibition observed in vitro translates to a functional reduction of sterol production in a biological system.
Data Presentation: Sterol Synthesis Inhibition in L-M Cells
| Compound | IC50 (nM) for Sterol Synthesis Inhibition |
| This compound | 22.7 |
| Mevinolin | 33.6 |
At the concentrations tested, neither fatty acid synthesis from ¹⁴C-acetate nor sterol synthesis from ³H-mevalonate was affected by either compound, indicating specificity for the pre-mevalonate pathway.[1]
Experimental Protocol: Sterol Synthesis Inhibition Assay
This protocol describes the methodology for assessing the inhibition of sterol synthesis in a cell-based model.
1. Cell Culture:
-
Culture mouse L-M cells (or other suitable cell lines) in appropriate growth medium until they reach the desired confluency.
2. Treatment:
-
Treat the cells with varying concentrations of this compound for a predetermined period.
-
Include vehicle-treated cells as a negative control.
3. Radiolabeling:
-
Add ¹⁴C-labeled acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized sterols.
4. Lipid Extraction:
-
After incubation, wash the cells and harvest them.
-
Extract the total lipids from the cells using a suitable solvent system (e.g., chloroform:methanol).
5. Analysis:
-
Separate the sterol fraction from other lipids, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of ¹⁴C incorporated into the sterol fraction using liquid scintillation counting.
6. Data Calculation:
-
Determine the percentage of inhibition of sterol synthesis at each this compound concentration relative to the control.
-
Calculate the IC50 value from the dose-response curve.
Visualization: Sterol Synthesis Inhibition Assay Workflow
Caption: Experimental workflow for the cell-based sterol synthesis inhibition assay.
Potential Anti-Cancer Activities: Apoptosis and Cell Cycle Arrest
While direct in vitro studies on the anti-cancer activity of this compound are not extensively documented in the provided search results, the broader class of HMG-CoA reductase inhibitors (statins) has demonstrated anti-tumor effects.[2][7][8][9] These effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][10]
Studies on structurally related "dihydro-" compounds provide a basis for hypothesizing similar activities for this compound:
-
Dihydrotanshinone I: Has been shown to induce S-phase cell growth arrest and subsequent apoptosis in K562/ADR cells.[11] It has also been found to cause G2/M cell cycle arrest in gastric and hepatocellular carcinoma cells.[12][13]
-
7,8-dihydromethysticin: This molecule was found to cause cell cycle arrest at the G2/M phase in leukemia HL-60 cells.[14][15]
These findings suggest that investigating this compound's effects on apoptosis and cell cycle progression in cancer cell lines is a logical next step.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details a standard method for analyzing the distribution of cells in different phases of the cell cycle.
1. Cell Preparation:
-
Culture cancer cells (e.g., HL-60, K562) and treat them with various concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization or scraping, and wash with phosphate-buffered saline (PBS).
2. Fixation:
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C until analysis.
3. Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as Propidium Iodide (PI) or DAPI.
-
The staining solution should also contain RNase to prevent staining of double-stranded RNA.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescent signal from the DNA dye is proportional to the DNA content of each cell.
-
Cells in the G0/G1 phase will have a 2n DNA content, while cells in the G2/M phase will have a 4n DNA content. Cells in the S phase will have a DNA content between 2n and 4n.
5. Data Analysis:
-
Generate a DNA content histogram.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization: Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes a common method to detect and quantify apoptosis using flow cytometry.
1. Cell Treatment:
-
Culture cells and treat with this compound as described in the cell cycle protocol.
2. Harvesting and Washing:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells with cold PBS.
3. Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for approximately 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells promptly using a flow cytometer.
-
The results will distinguish between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Visualization: Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been fully elucidated. However, the anti-cancer effects of statins and related compounds are often linked to the modulation of critical cellular signaling cascades. A key pathway frequently implicated is the PI3K/Akt pathway, which is central to regulating cell growth, proliferation, and survival. Inhibition of the mevalonate pathway by statins can disrupt the function of small GTPases (like Ras and Rho), which are upstream regulators of pathways including PI3K/Akt and MAPK.
Visualization: Hypothetical this compound Signaling Pathway
Caption: Hypothetical pathway of this compound's anti-cancer effects.
Conclusion
Preliminary in vitro studies establish this compound as a highly potent inhibitor of HMG-CoA reductase and cellular sterol synthesis, with efficacy comparable to first-generation statins.[1] While its direct anti-cancer properties require further investigation, data from related compounds suggest a strong potential for this compound to induce apoptosis and cell cycle arrest in malignant cells. Future research should focus on screening this compound against various cancer cell lines and elucidating the specific signaling pathways, such as the PI3K/Akt cascade, that mediate its cellular effects. This foundational knowledge is crucial for its potential development as a therapeutic agent beyond cholesterol management.
References
- 1. scispace.com [scispace.com]
- 2. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. JMIRx Bio - Discovery of Novel Inhibitors of HMG-CoA Reductase Using Bioactive Compounds Isolated From Cochlospermum Species Through Computational Methods: Virtual Screening and Algorithm Validation Study [xbio.jmir.org]
- 5. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro Anti-Tumor Effects of Statins on Head and Neck Squamous Cell Carcinoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Biological activity of dihydrotanshinone I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 14. Anticancer effects of 7,8-dihydromethysticin in human leukemia cells are mediated via cell-cycle dysregulation, inhibition of cell migration and invasion and targeting JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Convergent Total Synthesis of Dihydromevinolin (Mevastatin/Compactin)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a well-established, convergent strategy for the total chemical synthesis of Dihydromevinolin, also known as Mevastatin or Compactin (ML-236B). Mevastatin was the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Its complex stereochemical structure has made it a challenging target for organic synthesis, leading to the development of numerous innovative synthetic strategies. This protocol provides a high-level overview of the key stages and chemical transformations involved in a convergent approach, exemplified by the work of Grieco and his research group.[4]
Introduction to this compound (Mevastatin)
This compound (Mevastatin) is a fungal secondary metabolite originally isolated from Penicillium citrinum and Penicillium brevicompactum.[1][2] It is a potent competitive inhibitor of HMG-CoA reductase and served as the foundational compound for the development of the statin class of cholesterol-lowering drugs.[3] The molecule consists of two main structural components: a highly substituted hexahydronaphthalene (decalin) ring system and a β-hydroxy-δ-lactone side chain. The total synthesis of such a complex natural product requires precise control over stereochemistry at multiple chiral centers.
Overview of the Convergent Synthetic Strategy
A convergent synthesis is an efficient strategy where complex molecules are assembled from smaller, separately prepared fragments (or key intermediates). These fragments are then joined together in the later stages of the synthesis. This approach is often more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step from a single starting material.
The strategy outlined here, based on the Grieco synthesis, involves the preparation of two key fragments:[4]
-
Fragment A: A chiral building block containing the future lactone side chain.
-
Fragment B: The decalin core, constructed via a pivotal Diels-Alder reaction.
These two fragments are then coupled to form the complete carbon skeleton, followed by final functional group manipulations to yield this compound.
Experimental Protocols & Methodologies
This section details the key experimental stages for the synthesis of each fragment and their subsequent coupling.
Stage 1: Synthesis of the Decalin Core (Fragment B)
The construction of the complex hexahydronaphthalene ring system is a central challenge. This approach utilizes an intermolecular Diels-Alder reaction to establish the core structure and control stereochemistry.
-
Diels-Alder Cycloaddition: The synthesis begins with a Diels-Alder reaction between a nitroacrylate dienophile and furan. This cycloaddition forms the initial bicyclic adduct.[4]
-
Reduction and Hydrolysis: The resulting adduct is treated with diimide for reduction, followed by hydrolysis to yield a nitro acid.[4]
-
Chiral Resolution: To obtain an optically pure intermediate, the racemic nitro acid is reacted with a chiral amine, such as homochiral phenylglycinol. This creates a pair of diastereomeric amides, which can be separated using techniques like High-Performance Liquid Chromatography (HPLC).[4]
-
Formation of the Decalin Core: The desired diastereomer is then carried forward through a series of transformations to construct the fully functionalized decalin ring system, which constitutes Fragment B.
Stage 2: Synthesis of the Lactone Moiety (Fragment A)
The synthesis of the chiral lactone side chain is accomplished separately. This typically starts from a readily available chiral starting material to ensure the correct stereochemistry in the final product. The synthesis involves standard organic transformations to build the required carbon chain and install the necessary hydroxyl and eventual lactone functionalities.
Stage 3: Fragment Coupling and Final Transformations
-
Fragment Union: The two optically pure fragments, the decalin core (Fragment B) and the lactone precursor (Fragment A), are joined together. This is typically achieved by forming a bond between the side chain of the decalin unit and the lactone fragment, often through nucleophilic addition or other carbon-carbon bond-forming reactions.
-
Lactonization and Deprotection: Following the coupling, the side chain is chemically modified to form the final β-hydroxy-δ-lactone ring. Any protecting groups used during the synthesis of the fragments are removed in the final steps to yield the target molecule, (+)-Dihydromevinolin (Compactin).
Summary of Synthetic Stages
The following table summarizes the key transformations in this convergent synthesis.
| Stage | Key Transformation | Starting Materials (General) | Key Intermediates | Purpose |
| 1A | Diels-Alder Reaction | Furan, Nitroacrylate | Bicyclic adduct | Construct the initial ring structure of the decalin core.[4] |
| 1B | Chiral Resolution | Racemic nitro acid, Chiral amine | Separated diastereomeric amides | Isolate the desired enantiomer for stereochemical control.[4] |
| 1C | Ring Elaboration | Optically pure amide | Functionalized Decalin Core (Fragment B) | Complete the synthesis of the hexahydronaphthalene portion. |
| 2 | Asymmetric Synthesis | Chiral pool starting material | Lactone Precursor (Fragment A) | Prepare the optically pure side-chain component. |
| 3 | Fragment Coupling | Fragment A, Fragment B | Coupled Carbon Skeleton | Unite the two main components of the molecule. |
| 4 | Final Steps | Coupled Intermediate | (+)-Dihydromevinolin | Form the final lactone ring and remove protecting groups. |
Visualization of the Synthetic Workflow
The following diagram illustrates the convergent workflow for the total synthesis of this compound.
Caption: Convergent synthesis workflow for this compound (Compactin).
References
Application Notes & Protocols: Quantitative Analysis of Dihydromevinolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromevinolin, a reduced derivative of lovastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is a critical component in the cholesterol biosynthesis pathway.[1] The quantification of this compound in various matrices, such as fermentation broths, plasma, and pharmaceutical formulations, is essential for research and development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern chromatographic techniques.
Mechanism of Action: Inhibition of HMG-CoA Reductase
This compound, similar to lovastatin, acts as a competitive inhibitor of HMG-CoA reductase.[1] Lovastatin itself is administered as an inactive prodrug (lactone) and is hydrolyzed in the body to its active β-hydroxyacid form.[2] This active form mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the HMG-CoA reductase enzyme, thereby blocking the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[1][2][3] This inhibition leads to a decrease in endogenous cholesterol production.[3]
Caption: Mechanism of this compound action.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the quantification of statins and their derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of pharmaceuticals.[4] For the quantification of this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically employed.
Data Presentation: HPLC Method Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or ammonium acetate for pH adjustment
-
This compound reference standard
-
Sample matrix (e.g., fermentation broth, plasma)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v) with pH adjustment (e.g., to pH 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation (from Fermentation Broth):
-
Centrifuge the fermentation broth to remove cells and particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range.
-
-
Calibration:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the this compound peak by its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Caption: General workflow for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing samples with complex matrices or when very low detection limits are required.[4]
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 200 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | < 15% |
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog)
-
Sample matrix (e.g., plasma)
-
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.
-
-
Sample Preparation (from Plasma):
-
To a plasma sample, add the internal standard.
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Caption: Workflow for LC-MS/MS analysis of plasma samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Data Presentation: GC-MS Method Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation:
-
GC-MS system
-
Capillary column suitable for derivatized compounds (e.g., HP-5MS)
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent for extraction (e.g., ethyl acetate)
-
This compound reference standard
-
Internal standard
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Ion Source Temperature: 230 °C
-
Mass Range: A suitable mass range to detect the derivatized analyte and internal standard.
-
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent like ethyl acetate.
-
Evaporate the solvent to dryness.
-
Add the derivatizing agent (e.g., BSTFA) and a catalyst (if needed) to the dried extract.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization reaction.
-
The derivatized sample is then ready for injection into the GC-MS.
-
Conclusion
The choice of analytical method for the quantification of this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. RP-HPLC-UV is a robust and cost-effective method for routine analysis of relatively high concentration samples. For trace-level quantification in complex biological matrices, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. GC-MS can also be employed but requires a derivatization step. Proper method validation according to ICH guidelines is crucial to ensure the reliability of the obtained results.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijstr.org [ijstr.org]
Application Note: A Cell-Based Assay for Determining the Potency of Dihydromevinolin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dihydromevinolin, a potent inhibitor of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, is a critical compound in the study of cholesterol biosynthesis and cardiovascular diseases. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous production of cholesterol.[1][2][3] By inhibiting this enzyme, this compound effectively lowers intracellular cholesterol levels, triggering a signaling cascade that leads to increased uptake of low-density lipoproteins (LDL) from the bloodstream. This application note provides a detailed protocol for a cell-based assay to determine the potency of this compound by measuring its effect on intracellular cholesterol levels in a relevant cell line.
The sterol regulatory element-binding protein 2 (SREBP-2) is a key transcription factor that governs cholesterol homeostasis.[4][5] Under low sterol conditions, SREBP-2 is activated and translocates to the nucleus, where it upregulates the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor.[6] This assay leverages the cellular response to HMG-CoA reductase inhibition to provide a functional measure of this compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Principle of the Assay
This assay quantifies the potency of this compound by measuring the reduction of de novo cholesterol synthesis in cultured cells. The human hepatoma cell line, HepG2, is a well-established model for studying cholesterol metabolism and is recommended for this protocol.[7][8] Cells are treated with a range of this compound concentrations, and the subsequent change in intracellular cholesterol levels is measured using a sensitive fluorometric or colorimetric method. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway of this compound Action
Caption: this compound inhibits HMG-CoA reductase, reducing cholesterol synthesis and activating SREBP-2.
Experimental Workflow
Caption: Workflow for the cell-based this compound potency assay.
Materials and Methods
Materials
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear, flat-bottom cell culture plates
-
Total Cholesterol Assay Kit (Colorimetric or Fluorometric)[9]
-
Cell lysis buffer
-
Microplate reader
Experimental Protocol
1. Cell Culture
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
2. This compound Preparation
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a serial dilution of this compound in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid cytotoxicity.
3. Cell Seeding
-
Harvest HepG2 cells using trypsin and resuspend them in complete medium.
-
Count the cells and adjust the cell suspension to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into a 96-well plate.[10][11]
-
Incubate the plate for 24 hours to allow for cell attachment.
4. This compound Treatment
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.
5. Cholesterol Quantification
-
Following incubation, remove the treatment medium and wash the cells twice with PBS.
-
Lyse the cells according to the protocol provided with the chosen cholesterol assay kit. This typically involves adding a specific lysis buffer and incubating for a short period.
-
Proceed with the cholesterol quantification assay as per the manufacturer's instructions.[9] This usually involves the addition of a reaction reagent and incubation, followed by measuring the absorbance or fluorescence on a microplate reader.
6. Data Analysis
-
Subtract the background reading (from wells with no cells) from all experimental readings.
-
Normalize the data by expressing the cholesterol level in each treated well as a percentage of the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).[12] The IC50 is the concentration of this compound that causes a 50% reduction in intracellular cholesterol levels.
Data Presentation
The results of the this compound potency assay should be summarized in a clear and concise table.
| Compound | Cell Line | Incubation Time (hours) | IC50 (nM) [95% CI] |
| This compound | HepG2 | 24 | Example: 15.2 [12.8 - 18.1] |
| This compound | HepG2 | 48 | Example: 8.9 [7.5 - 10.6] |
| Pravastatin (Control) | HepG2 | 48 | Example: 25.4 [22.1 - 29.2] |
Note: The IC50 values presented are for illustrative purposes only and will vary depending on experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. |
| No dose-dependent inhibition observed | This compound concentration range is too low or too high. Compound is inactive. | Test a wider range of concentrations. Verify the identity and purity of the this compound. |
| High background signal | Incomplete cell lysis. Interference from media components. | Ensure complete cell lysis. Wash cells thoroughly with PBS before lysis. |
| Cell toxicity observed at high concentrations | High concentration of DMSO or compound is cytotoxic. | Ensure the final DMSO concentration is below 0.5%. Perform a separate cytotoxicity assay (e.g., MTT or LDH) to distinguish between inhibition of cholesterol synthesis and cell death.[8][13] |
Conclusion
This application note provides a robust and reliable method for determining the potency of this compound in a cell-based assay. By measuring the inhibition of intracellular cholesterol synthesis in HepG2 cells, this protocol offers a physiologically relevant assessment of compound activity. The detailed methodology and data analysis guidelines will enable researchers to accurately characterize the inhibitory potential of this compound and other HMG-CoA reductase inhibitors.
References
- 1. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.com [abcam.com]
- 4. The Flavone Luteolin Suppresses SREBP-2 Expression and Post-Translational Activation in Hepatic Cells | PLOS One [journals.plos.org]
- 5. The Flavone Luteolin Suppresses SREBP-2 Expression and Post-Translational Activation in Hepatic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based screen of HMG-CoA reductase inhibitors and expression regulators using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. content.abcam.com [content.abcam.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. synentec.com [synentec.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Purification and Crystallization of Dihydromevinolin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification and crystallization of dihydromevinolin, a potent HMG-CoA reductase inhibitor. The methodologies outlined below are based on established techniques for the purification of statins, particularly lovastatin, of which this compound is a common impurity. This protocol is intended to guide researchers in obtaining high-purity this compound for further study and development.
Introduction
This compound is a naturally occurring statin and a close structural analog of lovastatin. Like other statins, it is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The purification of this compound is often challenged by its co-occurrence with lovastatin in fermentation broths of fungi such as Aspergillus terreus. This protocol details a multi-step process involving extraction, chromatographic separation, and crystallization to isolate this compound with high purity.
Overview of the Purification and Crystallization Workflow
The overall process for obtaining pure, crystalline this compound can be divided into three main stages:
-
Extraction: Initial recovery of a statin mixture from a fermentation broth.
-
Purification: Separation of this compound from lovastatin and other impurities using preparative High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Formation of high-purity this compound crystals from a supersaturated solution.
Caption: Experimental workflow for this compound purification.
Experimental Protocols
Stage 1: Extraction of Crude Statins from Fermentation Broth
This protocol is adapted from methods used for the extraction of lovastatin from fermentation broths.[3][4]
Materials:
-
Fermentation broth containing this compound and lovastatin
-
Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)
-
Ethyl acetate or Butyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Acidification: Adjust the pH of the fermentation broth to a range of 2.0 to 4.5 using a strong acid such as sulfuric or phosphoric acid. This step facilitates the extraction of the statins into an organic solvent.[3]
-
Solvent Extraction:
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of ethyl acetate or butyl acetate.
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.
-
-
Washing: Combine the organic extracts and wash with an equal volume of brine to remove water-soluble impurities.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract containing a mixture of statins.
| Parameter | Value | Reference |
| Starting Material | Fermentation Broth | [3] |
| Extraction Solvent | Ethyl acetate or Butyl acetate | [3][4] |
| pH for Extraction | 2.0 - 4.5 | [3] |
| Estimated Yield | 70-85% (total statins) | General estimate |
| Estimated Purity | ~60% (total statins) | General estimate |
Table 1: Summary of the extraction process for crude statins.
Stage 2: Purification by Preparative HPLC
This stage is critical for the separation of this compound from lovastatin. The following is a proposed method based on analytical HPLC separation of lovastatin and its impurities.[5]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Crude statin extract dissolved in a minimal amount of the initial mobile phase
Procedure:
-
Sample Preparation: Dissolve the crude extract in the mobile phase mixture to be used at the start of the gradient. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B).
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B. A shallow gradient is recommended for optimal separation of the closely related this compound and lovastatin.
-
Monitor the elution profile at 238 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak. The retention time of this compound is expected to be slightly different from that of lovastatin.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.
| Parameter | Condition | Reference |
| Column | Preparative C18 | [5] |
| Mobile Phase A | 0.1% Formic acid in water | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Detection | 238 nm | [5] |
| Estimated Yield | 40-60% (from crude extract) | General estimate |
| Estimated Purity | >98% | [5] |
Table 2: Proposed parameters for preparative HPLC purification of this compound.
Stage 3: Crystallization of this compound
The final step is to obtain this compound in a stable, crystalline form. The choice of solvent is crucial for successful crystallization.[6][7]
Materials:
-
Purified this compound
-
Crystallization solvent (e.g., acetone/water, ethyl acetate/heptane)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone or ethyl acetate) with gentle heating and stirring.
-
Antisolvent Addition: Slowly add an antisolvent (e.g., water or heptane) in which this compound has low solubility until the solution becomes slightly turbid.
-
Cooling and Crystal Growth:
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote crystal formation.
-
-
Crystal Collection: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold antisolvent and dry them under vacuum.
| Parameter | Condition | Reference |
| Crystallization Method | Antisolvent Crystallization | [7] |
| Solvent/Antisolvent | Acetone/Water or Ethyl acetate/Heptane | [6][7] |
| Cooling Profile | Slow cooling to room temperature, then 4°C | General principle |
| Estimated Yield | 80-95% (from purified fraction) | General estimate |
| Final Purity | >99.5% | General estimate |
Table 3: Proposed conditions for the crystallization of this compound.
HMG-CoA Reductase Signaling Pathway
This compound, like other statins, inhibits HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol.
Caption: Inhibition of the HMG-CoA reductase pathway by this compound.
Conclusion
The protocol described provides a comprehensive framework for the purification and crystallization of this compound. While some parameters are based on the well-documented purification of lovastatin, they offer a strong starting point for optimization. The successful implementation of these methods will enable the production of high-purity this compound, facilitating further research into its pharmacological properties and potential therapeutic applications.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. US6387258B1 - Method of purifying statins from a fermentation broth - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Biological Activity Screening of Dihydromevinolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromevinolin, a close structural analog of Mevinolin (Lovastatin), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This primary mechanism of action forms the basis for its significant hypocholesterolemic effects. Beyond its impact on cholesterol synthesis, statins are known to exhibit pleiotropic effects, including anti-inflammatory and anti-cancer activities. These application notes provide detailed protocols for the biological activity screening of this compound, focusing on its primary target and potential secondary activities.
Primary Biological Activity: HMG-CoA Reductase Inhibition
The primary biological activity of this compound is the inhibition of HMG-CoA reductase, leading to a reduction in cholesterol synthesis. Screening for this activity can be performed using both enzymatic and cell-based assays.
Quantitative Data Summary
| Assay Type | Compound | Test System | IC50 Value | Reference |
| HMG-CoA Reductase | This compound | In vitro enzyme | 2.7 nM | |
| HMG-CoA Reductase | Mevinolin | In vitro enzyme | 2.0 nM | |
| Sterol Synthesis | This compound | Mouse L-M cells | 22.7 ng/mL | |
| Sterol Synthesis | Mevinolin | Mouse L-M cells | 33.6 ng/mL |
Experimental Protocols
This protocol is adapted from commercially available colorimetric assay kits and measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)
-
This compound (and other test compounds)
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per manufacturer's instructions or standard laboratory protocols. Dilute this compound and other test compounds to the desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test compound (this compound) or vehicle control.
-
HMG-CoA Reductase enzyme.
-
-
Initiate Reaction: Add the HMG-CoA substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 20-30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). The percent inhibition for each concentration of this compound is calculated as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value can then be determined by plotting the percent inhibition against the log of the this compound concentration.
This protocol measures the de novo synthesis of cholesterol in cultured cells by quantifying the incorporation of a radiolabeled precursor, [14C]-acetate.
Materials:
-
Mammalian cell line (e.g., HepG2, mouse L-M cells)
-
Cell culture medium and supplements
-
This compound
-
[14C]-acetic acid, sodium salt
-
Scintillation cocktail and scintillation counter
-
Reagents for lipid extraction (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24 hours).
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS and then extract the total lipids using an appropriate solvent system.
-
Separation of Cholesterol: Separate the cholesterol from other lipids using TLC.
-
Quantification: Scrape the cholesterol band from the TLC plate and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of cholesterol synthesis for each this compound concentration relative to the vehicle-treated control. Calculate the IC50 value.
Potential Pleiotropic Activities
Statins have been reported to exert biological effects beyond their lipid-lowering properties. The following protocols can be used to screen this compound for potential anti-inflammatory and anti-cancer activities.
Quantitative Data Summary (Mevinolin as a proxy)
| Assay Type | Compound | Test System | IC50 Value (µM) | Reference |
| Anti-inflammatory (NO production) | Mevinolin | LPS-stimulated RAW 264.7 cells | Data not available | General anti-inflammatory effects of statins are documented. |
| Anti-cancer (Cell Viability) | Mevinolin | Various cancer cell lines | Varies by cell line | Varies by cell line |
Experimental Protocols
This assay measures the inhibitory effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production by this compound.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Plating: Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
Visualizations
HMG-CoA Reductase Signaling Pathway
Caption: HMG-CoA Reductase Pathway and this compound Inhibition.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
Caption: Workflow for HMG-CoA Reductase Enzymatic Assay.
Logical Relationship of Pleiotropic Effects
Caption: this compound's Potential Pleiotropic Effects.
Techniques for Studying Dihydromevinolin's Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromevinolin, a close structural analog of lovastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (EC 1.1.1.34). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[1] The inhibition of HMG-CoA reductase is a key therapeutic strategy for lowering cholesterol levels and reducing the risk of cardiovascular diseases.[2] Understanding the enzyme kinetics of inhibitors like this compound is crucial for drug development, enabling the determination of their potency and mechanism of action.
These application notes provide detailed protocols for studying the enzyme kinetics of this compound, focusing on the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) through spectrophotometric assays.
HMG-CoA Reductase Signaling Pathway and Inhibition
The HMG-CoA reductase pathway is a critical metabolic cascade responsible for the endogenous synthesis of cholesterol and other isoprenoids. Statins, including this compound, are competitive inhibitors that bind to the active site of HMG-CoA reductase, preventing the binding of the natural substrate, HMG-CoA.[3] This inhibition reduces the production of mevalonate and, consequently, cholesterol.
Quantitative Data: Enzyme Kinetics of HMG-CoA Reductase Inhibitors
Due to the limited availability of specific kinetic data for this compound, the data for its close structural analog, lovastatin, is presented below as a representative example. Statins are known to have very high affinity for HMG-CoA reductase, with inhibition constants typically in the nanomolar range.
| Inhibitor | Type | Ki (nM) | IC50 (nM) |
| Lovastatin | Competitive | 0.6 | Varies with substrate concentration |
| Pravastatin | Competitive | 2 - 250 | Varies with substrate concentration |
| Fluvastatin | Competitive | 2 - 250 | Varies with substrate concentration |
| Atorvastatin | Competitive | 2 - 250 | Varies with substrate concentration |
| Rosuvastatin | Competitive | 2 - 250 | Varies with substrate concentration |
Note: IC50 values are dependent on experimental conditions, particularly the concentration of the substrate (HMG-CoA). The Ki value, however, is an intrinsic measure of inhibitor potency.
Experimental Protocols
The following protocols describe a spectrophotometric assay to determine the enzyme kinetics of this compound. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
Materials and Reagents
-
Purified, recombinant human HMG-CoA reductase
-
This compound (or Lovastatin as a reference compound)
-
HMG-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (37°C)
Protocol 1: Determination of IC50 for this compound
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to create a range of inhibitor concentrations.
-
Prepare stock solutions of HMG-CoA and NADPH in the assay buffer.
-
Dilute the HMG-CoA reductase enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice at all times.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of HMG-CoA (e.g., at its Km value)
-
Varying concentrations of this compound
-
HMG-CoA reductase enzyme
-
-
Include control wells:
-
No inhibitor control (enzyme, substrate, and buffer)
-
No enzyme control (substrate, inhibitor, and buffer)
-
No substrate control (enzyme, inhibitor, and buffer)
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of Ki for this compound
-
Assay Setup:
-
This experiment involves varying the concentration of the substrate (HMG-CoA) at several fixed concentrations of the inhibitor (this compound).
-
For each fixed inhibitor concentration (including a zero-inhibitor control), set up a series of reactions with varying HMG-CoA concentrations.
-
-
Reaction and Measurement:
-
Follow the same procedure as for the IC50 determination to initiate and measure the reaction rates.
-
-
Data Analysis:
-
Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, calculate the Ki using the Cheng-Prusoff equation if the IC50 and the Km of the substrate are known:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis constant.
-
-
Experimental Workflow
The logical flow for determining the enzyme kinetic parameters of this compound is outlined below.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. JMIRx Bio - Discovery of Novel Inhibitors of HMG-CoA Reductase Using Bioactive Compounds Isolated From Cochlospermum Species Through Computational Methods: Virtual Screening and Algorithm Validation Study [xbio.jmir.org]
Application Notes and Protocols: Dihydromevinolin Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydromevinolin is a potent hypocholesterolemic agent that functions as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Produced by the fungus Aspergillus terreus, it is a dihydro analog of mevinolin (lovastatin) and demonstrates comparable potency in inhibiting sterol synthesis. A primary challenge in the in vivo application of this compound is its hydrophobic nature and consequently poor aqueous solubility, necessitating careful formulation to ensure adequate bioavailability for preclinical studies. These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound.
Physicochemical Properties and Biological Activity
Understanding the fundamental properties of this compound is crucial for developing an appropriate formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77517-29-4 | [1][][3] |
| Molecular Formula | C₂₄H₃₈O₅ | [1][] |
| Molecular Weight | 406.56 g/mol | [1][] |
| Appearance | White to Off-White Solid | [] |
| Aqueous Solubility | ~0.4 mg/mL | |
| Melting Point | 127-131°C | [] |
| Storage | Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months. | [1] |
Table 2: Comparative Biological Activity of this compound and Mevinolin
| Assay | Parameter | This compound | Mevinolin |
| In Vitro HMG-CoA Reductase Inhibition | IC₅₀ | 2.7 nM | 2.0 nM |
| In Vitro Sterol Synthesis Inhibition (Mouse L-M Cells) | IC₅₀ | 22.7 nM | 33.6 nM |
Formulation Strategies for In Vivo Administration
The low aqueous solubility of this compound requires vehicles that can either solubilize the compound or maintain it as a stable suspension. The choice of vehicle is dictated by the route of administration, the required dose, and potential vehicle-induced toxicity.
Solubility Enhancement: For compounds like this compound, co-crystal formulation can significantly improve water solubility. For instance, forming salts with counterions like trolamine has been shown to increase aqueous solubility by up to six-fold, which may facilitate formulation in aqueous-based vehicles.
Table 3: Recommended Vehicle Systems for this compound Formulation
| Administration Route | Vehicle System | Rationale & Considerations |
| Oral (PO) | Corn Oil, Sesame Oil, or other fixed oils | Suitable for lipophilic compounds. Forms a solution or suspension. Generally well-tolerated for daily dosing. |
| 0.5% - 1% Carboxymethylcellulose (CMC) in water | Forms a uniform suspension for oral gavage. A surfactant (e.g., 0.1% Tween 80) may be added to improve wettability. | |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG-400, 50% Saline | A common ternary vehicle for solubilizing hydrophobic compounds for systemic administration. PEG-400 and DMSO act as co-solvents. |
| DMSO (≤5%) diluted in Saline or PBS | This compound is first dissolved in 100% DMSO, then slowly diluted with saline/PBS to the final concentration. High concentrations of DMSO can be toxic. | |
| Intravenous (IV) | Solubilizing agents (e.g., Cyclodextrins) | Requires complete solubilization and sterile filtration. Formulations with co-solvents like DMSO or ethanol must be used with caution to avoid precipitation in the bloodstream and hemolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
This protocol describes the preparation of a 10 mg/mL suspension in a vehicle suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water
-
Sterile glass vial
-
Microbalance
-
Spatula
-
Magnetic stirrer and stir bar
-
Homogenizer or sonicator
Procedure:
-
Prepare the Vehicle: Dissolve 0.5 g of CMC and 0.1 mL of Tween 80 in 100 mL of sterile water. Stir with a magnetic stirrer until fully dissolved.
-
Weigh Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
-
Create Slurry: Transfer the weighed powder to the sterile glass vial. Add a small volume of the vehicle (approx. 1-2 mL) and mix with a spatula to create a uniform paste. This prevents clumping.
-
Suspend: Gradually add the remaining vehicle to the vial while continuously stirring or vortexing to ensure the powder is well-dispersed.
-
Homogenize: For a more uniform and stable suspension, use a sonicator or a homogenizer until no visible aggregates remain.
-
Storage: Store the suspension at 2-8°C. Shake vigorously before each use to ensure uniform dosage. Prepare fresh suspension weekly or as stability allows.
-
Control Group: Always prepare a vehicle-only formulation to administer to the control group.
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol details the preparation of a 5 mg/mL solution for IP injection, using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG-400)
-
Sterile 0.9% Saline
-
Sterile conical tubes or vials
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound into a sterile tube.
-
Initial Solubilization: Add a minimal volume of DMSO to completely dissolve the powder. For example, to make 10 mL of a 5 mg/mL final solution, dissolve 50 mg of this compound in 1 mL of DMSO (10% of the final volume).
-
Add Co-solvent: Add PEG-400 to the solution. Following the example, add 4 mL of PEG-400 (40% of the final volume) and mix thoroughly.
-
Dilute: Slowly add the sterile saline dropwise while vortexing. In this example, add 5 mL of saline (50% of the final volume). Critical Step: Adding the aqueous component too quickly can cause the compound to precipitate.
-
Final Check: Ensure the final solution is clear and free of any precipitate. If slight warming is needed to maintain solubility, ensure the solution returns to room temperature before injection.
-
Control Group: Prepare a vehicle control with the same final concentrations of DMSO, PEG-400, and saline.
-
Administration: Administer to animals immediately after preparation. Do not store this type of formulation for extended periods unless stability has been confirmed.
Mechanism of Action and Experimental Workflow
This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a committed step in the synthesis of cholesterol and various non-steroidal isoprenoids essential for cell function.
Caption: this compound inhibits HMG-CoA reductase, blocking cholesterol and isoprenoid synthesis.
The following workflow outlines the key stages of developing and testing a this compound formulation for an in vivo study.
Caption: Workflow for this compound formulation development and in vivo efficacy testing.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Dihydromevinolin Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Dihydromevinolin, achieving optimal yields is a critical factor for success. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the key stages of a common synthetic route to this compound, addressing specific issues that can lead to diminished yields.
Intramolecular Diels-Alder Cycloaddition for the Decalin Core
The formation of the hexahydronaphthalene (decalin) core via an intramolecular Diels-Alder (IMDA) reaction is a pivotal step. Low yields at this stage can significantly impact the overall synthesis efficiency.
Question: My intramolecular Diels-Alder reaction to form the decalin core is resulting in a low yield of the desired cycloadduct. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the IMDA reaction for the this compound core can stem from several factors, ranging from substrate purity to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Diene Purity and Geometry: The purity and isomeric composition of the triene precursor are paramount.
-
Troubleshooting:
-
Ensure the precursor, such as ethyl (2E,7R,8S)-7,9-dimethyl-8-(triethylsilyloxy)-2,4-decadienoate, is of high purity and free from contaminants that could inhibit the reaction.
-
Verify the correct geometry of the diene moiety. The s-cis conformation is required for the cycloaddition to occur.[1] In some cases, thermal isomerization to a non-reactive isomer can occur. Consider analytical techniques like NMR to confirm the isomeric ratio.
-
-
-
Reaction Temperature and Time: Thermal IMDA reactions are sensitive to both temperature and duration.
-
Troubleshooting:
-
Too Low Temperature: The reaction may not have sufficient energy to overcome the activation barrier. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
-
Too High Temperature or Prolonged Reaction Time: This can lead to decomposition of the starting material or the product, or potentially a retro-Diels-Alder reaction.[1] Optimize the reaction time by monitoring its progress and quench the reaction once the starting material is consumed.
-
-
-
Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate and selectivity.[2]
-
Troubleshooting:
-
High-boiling, non-polar solvents like toluene or xylene are commonly used for thermal IMDA reactions. If solubility is an issue, explore other inert, high-boiling solvents.
-
-
-
Lewis Acid Catalysis: For challenging IMDA reactions, the use of a Lewis acid can accelerate the reaction and improve stereoselectivity, often allowing for lower reaction temperatures.[3][4][5][6][7][8]
Experimental Protocol: Thermal Intramolecular Diels-Alder Reaction
A representative protocol for the thermal IMDA reaction is as follows:
| Parameter | Value |
| Reactant | High-purity triene precursor |
| Solvent | Anhydrous Toluene or Xylene |
| Concentration | 0.01 - 0.1 M |
| Temperature | 110-180 °C (reflux) |
| Reaction Time | 12 - 48 hours |
| Monitoring | TLC or LC-MS |
| Work-up | Concentration under reduced pressure followed by silica gel chromatography. |
Troubleshooting Workflow: Intramolecular Diels-Alder Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Diels-Alder reactions of ester linked 1,3,9-decatrienes: cis/trans selectivity in thermal and Lewis acid promoted reactions of ethylene-tethered and benzo-tethered systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydromevinolin Solubility in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve solubility issues with Dihydromevinolin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the active, β-hydroxy acid form of Lovastatin, a potent inhibitor of HMG-CoA reductase. Lovastatin is typically administered as an inactive, water-insoluble lactone prodrug that is converted to its active, more water-soluble hydroxy acid form in vivo.[1][2][3] For in vitro assays, starting with the lactone form can lead to significant solubility challenges in aqueous assay buffers, potentially causing inaccurate and unreliable results.[4][5][6]
Q2: What are the common solvents for dissolving this compound (Lovastatin lactone)?
A2: this compound, in its lactone form (Lovastatin), is practically insoluble in water.[2][7] It is sparingly soluble in organic solvents such as ethanol, methanol, and acetonitrile.[2] For research purposes, Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of poorly soluble compounds like Lovastatin.[4][5]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen and how can I prevent it?
A3: This is a common issue known as "precipitation upon dilution." While DMSO can dissolve many hydrophobic compounds at high concentrations, the compound may crash out of solution when the DMSO stock is diluted into an aqueous buffer where the compound's solubility is low.[4][5] To prevent this, you can try several strategies:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that still maintains the solubility of your compound.
-
Optimize the dilution protocol: Instead of a single large dilution, perform serial dilutions. Also, ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer.
-
Modify the assay buffer: In some cases, adding a small percentage of a co-solvent or a non-ionic surfactant to the assay buffer can help maintain solubility.
-
Use the hydroxy acid form: If possible, use the more water-soluble β-hydroxy acid form of this compound directly.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble compounds.[4] It can help break down aggregates and increase the surface area of the compound exposed to the solvent, facilitating dissolution. However, be mindful of potential heating and degradation of the compound with prolonged sonication.
Troubleshooting Guide
This guide addresses specific problems you might encounter with this compound solubility during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results. | The compound may be precipitating out of solution, leading to variable effective concentrations. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Centrifuge a sample of your final working solution to check for a pellet. 3. Re-evaluate your solvent and dilution strategy as outlined in the FAQs. |
| Low or no biological activity observed. | The actual concentration of dissolved this compound in the assay is much lower than the nominal concentration due to poor solubility. | 1. Confirm the solubility of this compound under your specific assay conditions (buffer composition, pH, temperature). 2. Prepare a fresh stock solution in an appropriate organic solvent like DMSO. 3. Consider using the more soluble hydroxy acid form of the compound. |
| Visible precipitate in stock solution or after dilution. | The solubility limit of this compound has been exceeded in the chosen solvent or upon dilution in the aqueous buffer. | 1. For stock solutions, try gentle warming or sonication. If the precipitate remains, the concentration is too high. 2. For working solutions, reduce the final concentration of this compound. 3. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, if compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of this compound (Lovastatin Lactone) Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound (Lovastatin lactone) powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Pre-warm: Gently warm the stock solution to room temperature before use.
-
Serial Dilution (Recommended):
-
Perform an initial dilution of the DMSO stock solution into your assay buffer. Ensure vigorous mixing during this step.
-
Perform subsequent serial dilutions in the assay buffer to reach the final desired concentrations.
-
-
Direct Dilution (Use with Caution):
-
Add a small volume of the DMSO stock solution directly to a larger volume of the pre-warmed assay buffer while vortexing to ensure rapid dispersion.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤1%) and consistent across all experimental conditions, including vehicle controls.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. LOVASTATIN [dailymed.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydromevinolin Impurity Analysis
Welcome to the technical support center for the identification and characterization of impurities in Dihydromevinolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and questions that may arise during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common impurities?
This compound, also known as Lovastatin EP Impurity E, is a structural analog of Lovastatin. As a fermentation product and a chemically synthesized compound, it can contain several types of impurities. These are broadly categorized as:
-
Synthesis-Related Impurities: These are byproducts formed during the synthesis of this compound. Their presence and concentration can vary depending on the synthetic route and purification processes.
-
Degradation Products: These impurities form over time due to the chemical instability of this compound under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents.
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.
Q2: Why is it crucial to identify and characterize impurities in this compound?
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a pharmaceutical product. Regulatory bodies like the ICH (International Council for Harmonisation) have strict guidelines for the identification and qualification of impurities in active pharmaceutical ingredients (APIs). Understanding the impurity profile is essential for:
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Ensuring Patient Safety: Some impurities can be toxic or have unknown pharmacological effects.
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Maintaining Product Efficacy: Degradation of the active ingredient can lead to a loss of potency.
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Regulatory Compliance: Meeting the stringent requirements of regulatory agencies for drug approval.
-
Process Optimization: Identifying the source of impurities can help in optimizing the synthesis and formulation processes to minimize their formation.
Q3: What analytical techniques are most suitable for identifying this compound impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[1] These include:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying impurities. A stability-indicating HPLC method is crucial to resolve the parent drug from its potential degradation products.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of residual solvents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a column with a different stationary phase. - Reduce the injection volume or sample concentration. |
| Appearance of new, unknown peaks in the chromatogram during stability studies. | - Degradation of this compound. - Interaction with excipients. - Contamination. | - Perform forced degradation studies to identify potential degradation products. - Analyze placebos to rule out excipient interference. - Ensure proper sample handling and storage to prevent contamination. |
| Difficulty in identifying an unknown impurity by LC-MS. | - Low concentration of the impurity. - Co-elution with another component. - Ion suppression. | - Concentrate the sample or use a more sensitive mass spectrometer. - Optimize the chromatographic method to improve resolution. - Modify the mobile phase to reduce ion suppression. |
| Inconsistent quantification of impurities. | - Method variability. - Instability of the impurity in the analytical solution. - Non-linear detector response. | - Validate the analytical method for precision, accuracy, and linearity. - Prepare fresh sample solutions and analyze them promptly. - Ensure the impurity concentration is within the linear range of the detector. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is a general guideline and may require optimization based on the specific instrumentation and impurities being analyzed.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of 1 mg/mL.
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.[2]
| Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 80 °C for 48 hours. |
| Photolytic Degradation | Expose solid this compound to UV light (254 nm) for 48 hours. |
After exposure to the stress conditions, neutralize the acidic and basic samples before injection into the HPLC system.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for potential impurities. Actual values will vary depending on the sample and analytical method.
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Acceptance Criteria (% w/w) |
| This compound | 10.5 | 1.00 | 98.0 - 102.0 |
| Impurity A | 8.2 | 0.78 | ≤ 0.2 |
| Impurity B | 12.1 | 1.15 | ≤ 0.2 |
| Unknown Impurity | - | - | ≤ 0.1 |
| Total Impurities | - | - | ≤ 1.0 |
Visualizations
Caption: Workflow for the identification and characterization of this compound impurities.
Caption: Logical relationship of potential impurities to this compound.
References
Technical Support Center: Dihydromevinolin (Lovastatin) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility in experiments involving Dihydromevinolin, also commonly known as Lovastatin.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems encountered during this compound experiments.
Question: Why am I observing inconsistent or no inhibition of cell growth in my cell culture experiments?
Answer: Several factors can contribute to variable results in cell proliferation assays. Here are some key areas to troubleshoot:
-
Activation State of this compound: this compound (Lovastatin) is a prodrug and exists in an inactive lactone form.[1] For cell-based assays, it needs to be hydrolyzed to its active β-hydroxy acid form. Inconsistent activation can lead to significant variability.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[2] The concentration required to achieve a desired effect can vary significantly.
-
Experimental Conditions: Factors such as cell density at the time of treatment, duration of exposure, and the specific cell culture medium and serum used can all impact the outcome.[3]
-
Solvent and Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) and its final concentration in the culture medium should be consistent and tested for any cytotoxic effects on its own.
Question: My HMG-CoA reductase activity assay is yielding inconsistent results. What should I check?
Answer: Poor reproducibility in HMG-CoA reductase activity assays can often be traced back to procedural inconsistencies. Consider the following:
-
Reagent Stability: Ensure that all kit components, especially the HMG-CoA reductase enzyme and NADPH, are stored correctly and handled as per the manufacturer's instructions to avoid degradation.[4][5] The enzyme is particularly sensitive and should be kept on ice during the experiment.[4]
-
Order of Reagent Addition: The order in which reagents are added to the reaction mixture is critical for optimal results.[4] Follow the protocol provided with your assay kit precisely.
-
Instrument Settings: Ensure the spectrophotometer is set to the correct wavelength (typically 340 nm for NADPH oxidation) and temperature (usually 37°C).[4][6]
-
Inhibitor Preparation: If you are using this compound as an inhibitor, ensure it is properly prepared and at the correct concentration.
Question: I am seeing unexpected or off-target effects in my experiments. What could be the cause?
Answer: this compound has well-documented "pleiotropic" effects that are independent of its cholesterol-lowering action.[7][8] These effects are often mediated by the inhibition of isoprenoid synthesis, which affects various signaling pathways.[1][8] Understanding these pathways can help interpret unexpected results. Key pathways affected include:
If you observe effects that cannot be explained by HMG-CoA reductase inhibition alone, it is likely due to these pleiotropic effects.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound (Lovastatin) and how do I prepare it for cell culture experiments?
A1: this compound is a prodrug and is administered in its inactive lactone form. For use in cell culture, it needs to be hydrolyzed to its active open-ring β-hydroxy acid form. A common procedure for this is as follows:
-
Dissolve the this compound lactone in warm ethanol.
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Add NaOH solution and incubate at room temperature to facilitate the opening of the lactone ring.
-
Neutralize the solution with HCl.
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Bring to the desired final concentration with your cell culture medium or buffer.[10]
Q2: What are typical working concentrations of this compound for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated.[2][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. However, based on published literature, here are some general ranges:
| Application | Cell Line Example | Concentration Range (µM) | Reference |
| Inhibition of Cell Proliferation | A549 (Lung Cancer) | 5 - 50 | [9] |
| BJMC3879 (Mammary Carcinoma) | 5 - 20 | [11] | |
| Raw 264.7 (Macrophages) | 5 - 40 | [12] | |
| Cell Cycle Arrest | MDA-MB-231 (Breast Cancer) | 10 - 40 | [13] |
| HMG-CoA Reductase Inhibition | Hep G2 (Liver Cancer) | IC50 ~0.05 | [14] |
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound are typically prepared in DMSO or ethanol and should be stored at -20°C or -80°C for long-term stability.[15] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[15]
Q4: What are the key signaling pathways affected by this compound?
A4: Besides its primary effect on the HMG-CoA reductase pathway, this compound also modulates other signaling pathways, contributing to its pleiotropic effects.[7][8] These include:
-
HMG-CoA Reductase Pathway: The primary target, leading to decreased cholesterol synthesis.
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Rho/ROCK Signaling Pathway: Inhibition of isoprenoid synthesis affects the function of small GTPases like Rho, which in turn impacts downstream effectors like ROCK.[2][7] This can influence cell proliferation, migration, and apoptosis.
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PI3K/Akt Signaling Pathway: this compound can activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[1]
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ERK1/2 Signaling Pathway: It has been shown to regulate the ERK1/2 pathway, which plays a crucial role in cell proliferation and differentiation.[9]
Experimental Protocols
Protocol 1: Preparation of Active this compound (Lovastatin) for Cell Culture
-
Dissolve 10 mg of this compound (lactone form) in 0.2 mL of warm (55°C) anhydrous ethanol.
-
Add 0.1 mL of 0.6 M NaOH and 2 mL of sterile water.
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Incubate the solution at room temperature for 30 minutes to facilitate the hydrolysis of the lactone ring.
-
Adjust the pH of the solution to 8.0 using HCl.
-
Bring the final volume to 2.47 mL with sterile water to achieve a final concentration of 10 mM.[10]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the activated stock solution in aliquots at -20°C.
Protocol 2: HMG-CoA Reductase Activity Assay (General Protocol based on Commercial Kits)
This protocol provides a general overview. Always refer to the specific manual of your assay kit for detailed instructions.[4][5][6]
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically involves reconstituting the HMG-CoA reductase enzyme, NADPH, and the HMG-CoA substrate. Keep the enzyme on ice at all times.[4]
-
Reaction Setup: In a 96-well plate or cuvette, add the following in the specified order:
-
Assay Buffer
-
Inhibitor (e.g., activated this compound) or vehicle control
-
NADPH solution
-
HMG-CoA substrate solution
-
-
Initiate Reaction: Start the reaction by adding the HMG-CoA reductase enzyme to the wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer pre-set to 37°C. The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.[4][6]
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Data Analysis: Calculate the rate of reaction and determine the percent inhibition for samples containing this compound compared to the vehicle control.
Visualizations
References
- 1. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 6. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 7. ahajournals.org [ahajournals.org]
- 8. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of lovastatin on human lung cancer cell proliferation by regulating the ERK1/2 and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dihydromevinolin Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of dihydromevinolin and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation. What are the likely causes?
A1: this compound, like many natural products, is susceptible to degradation through several pathways. The primary causes of degradation include:
-
Hydrolysis: Cleavage of chemical bonds by water. This is often pH-dependent, with either acidic or alkaline conditions accelerating the process.
-
Oxidation: Degradation due to reaction with oxygen. This can be initiated by exposure to air, light, or the presence of trace metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
-
Thermal Degradation: Decomposition at elevated temperatures.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could these be?
A2: Unexpected peaks are likely degradation products of this compound. While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar compounds, these could include products of hydrolysis, oxidation, or dimerization. To identify these unknown peaks, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-MS/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for structural elucidation.[1][2][3][4][5]
Q3: How can I prevent the degradation of my this compound samples during storage and experiments?
A3: To minimize degradation, consider the following prevention strategies:
-
Controlled Storage Conditions: Store this compound in a cool, dark, and dry place. Use of amber vials can protect against photodegradation. Storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
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pH Control: Maintain the pH of solutions within a stable range. For similar compounds like dihydromyricetin, neutral to slightly acidic conditions are generally more stable than alkaline conditions.[6]
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Use of Antioxidants: The addition of antioxidants can effectively prevent oxidative degradation. Ascorbic acid (Vitamin C) has been shown to significantly improve the stability of the similar compound dihydromyricetin.[6]
-
Chelating Agents: To prevent metal-ion catalyzed oxidation, consider adding chelating agents like EDTA to your formulations.
-
Appropriate Formulation: For longer-term stability, consider formulation strategies such as microencapsulation or the use of stabilizing excipients.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in solution.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect pH of the solvent/buffer. | 1. Measure the pH of your solution. 2. Prepare a fresh solution with a buffer at a slightly acidic to neutral pH (e.g., pH 4-7). 3. Analyze the stability of the new solution over time using HPLC. | Increased stability of this compound with minimal degradation over the experimental timeframe. |
| Oxidation due to dissolved oxygen or trace metal contaminants. | 1. Degas your solvents prior to use. 2. Prepare solutions under an inert atmosphere (e.g., in a glove box). 3. Add an antioxidant, such as ascorbic acid (e.g., at a 1:10 ratio to this compound), to the solution.[6] 4. If metal ion contamination is suspected, add a chelating agent like EDTA. | Significant reduction in the rate of this compound degradation. |
| Photodegradation from ambient light. | 1. Prepare and handle solutions in a dark room or under red light. 2. Store solutions in amber-colored vials or wrap containers in aluminum foil. 3. Compare the stability of a light-protected sample to one exposed to ambient light. | The light-protected sample will show significantly less degradation. |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of this compound in cell culture medium. | 1. Prepare fresh stock solutions of this compound before each experiment. 2. Investigate the stability of this compound in your specific cell culture medium by incubating it for the duration of your experiment and analyzing for degradation by HPLC. 3. Consider adding a non-toxic antioxidant like ascorbic acid to the medium to improve stability. A study on dihydromyricetin showed it was highly unstable in DMEM cell culture medium, but its stability was increased by Vitamin C. | More consistent and reproducible results in your cell-based assays. |
| Interaction with components of the cell culture medium. | 1. Review the composition of your medium for components that may react with this compound (e.g., metal ions). 2. If possible, test the stability in a simpler buffered solution (e.g., PBS) to isolate the effect of the medium. | Identification of specific medium components that may be contributing to degradation. |
Data Presentation
Table 1: Factors Affecting this compound Stability (Qualitative Summary)
| Factor | Effect on Stability | Prevention Strategy | Supporting Evidence |
| pH | Likely unstable in alkaline conditions. | Maintain pH in the slightly acidic to neutral range. | Analogy with dihydromyricetin, which is unstable in weak alkaline solutions.[6] |
| Light | Susceptible to photodegradation. | Store in amber vials; work in low-light conditions. | General principle for light-sensitive organic molecules. |
| Oxygen | Prone to oxidative degradation. | Store under inert gas; use antioxidants. | The effectiveness of antioxidants for similar compounds suggests an oxidative degradation pathway.[6] |
| Temperature | Degradation rate increases with temperature. | Store at recommended cool temperatures. | General principle of chemical kinetics. |
| Metal Ions | Can catalyze oxidative degradation. | Use high-purity solvents; add chelating agents (EDTA). | Dihydromyricetin degradation is accelerated by Cu2+ and Fe3+.[6] |
Experimental Protocols
Protocol 1: General Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and acetonitrile
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature and monitor at various time points.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Also, test in solution.
-
Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products. Characterize the major degradation products using LC-MS/MS.
Protocol 2: Evaluating the Effectiveness of Ascorbic Acid in Preventing Oxidative Degradation
Materials:
-
This compound
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade solvents
-
HPLC system
Procedure:
-
Prepare three sets of this compound solutions in a suitable solvent (e.g., methanol/water).
-
Set A (Control): this compound solution only.
-
Set B (Oxidative Stress): this compound solution with 3% H₂O₂.
-
Set C (Stabilized): this compound solution with 3% H₂O₂ and ascorbic acid (e.g., 1:10 molar ratio to this compound).
-
-
Incubate all solutions at room temperature, protected from light.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC.
-
Compare the peak area of this compound in each set over time to determine the rate of degradation and the protective effect of ascorbic acid.
Visualizations
Caption: Major degradation pathways of this compound under various stress factors.
Caption: Key strategies for the prevention of this compound degradation.
Caption: Workflow for investigating this compound degradation and developing stable formulations.
References
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 3. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of major degradation products of eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - American Chemical Society [acs.digitellinc.com]
- 5. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of Dihydromevinolin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Dihydromevinolin purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, and its close structural analog Lovastatin, from fermentation broth are a combination of solvent extraction, crystallization, and chromatography. A typical workflow involves initial extraction from the fermentation broth, followed by crystallization to significantly increase purity, and a final polishing step using chromatography if higher purity is required.
Q2: What are the common impurities encountered during this compound purification?
A2: Common impurities include structurally related analogs produced during fermentation, such as other statins or degradation products. Dimeric impurities and dihydro-derivatives have also been reported.[1] Residual solvents from the extraction and crystallization steps can also be present. In-process impurities can arise from degradation due to factors like pH and temperature instability.[2]
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[3][4] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and acidified water mixture is frequently used.[3] Detection is typically performed using a UV detector at around 238 nm.[3] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of fractions during column chromatography.[5]
Q4: What is the expected yield and purity for this compound purification?
A4: While specific data for this compound is limited in publicly available literature, data for the closely related compound Lovastatin can provide a benchmark. Yields and purity can vary significantly depending on the purification method. For instance, a combination of extraction and column chromatography for Lovastatin has been reported to achieve a purity of 96.44% with a recovery of 46.81%.[6] Multi-step purification processes involving crystallization can achieve purities exceeding 99%.
Troubleshooting Guides
Solvent Extraction Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Incorrect solvent polarity.- Suboptimal pH of the aqueous phase.- Insufficient mixing or contact time.- Emulsion formation. | - Screen different organic solvents (e.g., ethyl acetate, butyl acetate, isopropyl acetate) to find the one with the best partition coefficient for this compound.[7]- Adjust the pH of the fermentation broth to acidic conditions (e.g., pH 3) to ensure this compound is in its neutral, more organic-soluble form.[7]- Increase agitation speed and/or extraction time. An equilibration time of at least 1 hour is recommended.[7]- To break emulsions, try adding a small amount of a different, less polar solvent, increasing the ionic strength of the aqueous phase, or centrifugation. |
| Co-extraction of Impurities | - Solvent is not selective enough.- Extraction at an inappropriate pH. | - Perform a multi-step extraction or a back-extraction. Extract the target compound into an organic solvent, then wash the organic phase with an aqueous solution at a pH where the impurities are ionized and transfer to the aqueous phase.- Optimize the pH to maximize the difference in partition coefficients between this compound and the major impurities. |
Crystallization Problems
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by evaporating some of the solvent.[8]- Cool the solution to a lower temperature in an ice bath.[9]- Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[8]- If impurities are suspected, consider a preliminary purification step like charcoal treatment.[8] |
| Oiling Out Instead of Crystallizing | - The compound's solubility limit is exceeded at a temperature above its melting point.- The solvent is too nonpolar. | - Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution to keep it from becoming supersaturated too quickly.[8]- Try a different solvent system, perhaps a mixture of a good and a poor solvent. |
| Low Purity of Crystals | - Crystals formed too quickly, trapping impurities.- Inefficient washing of crystals. | - Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8]- Recrystallize the product. Dissolve the crystals in a minimal amount of hot solvent and allow them to re-form slowly.[10]- Wash the filtered crystals with a small amount of cold, fresh solvent to remove adhering mother liquor.[9] |
| Needle-like Crystal Morphology | - Inherent crystal habit of the compound in the chosen solvent. | - Experiment with different solvents or solvent mixtures. For Lovastatin, ethyl acetate has been shown to produce crystals with improved aspect ratios compared to acetone/water mixtures.[11]- The use of certain polymer additives, like poly(propylene glycol), has been shown to modify the crystal habit of Lovastatin from needles to plates.[8] |
Chromatography Challenges
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | - Inappropriate mobile phase composition.- Incorrect stationary phase.- Column overloading. | - Optimize the mobile phase. For reversed-phase chromatography, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to acidified water. A gradient elution may be necessary.[12]- If using normal phase (silica gel) chromatography, try different solvent systems (e.g., dichloromethane:ethyl acetate or benzene:acetonitrile).[3][5]- Consider using a mixed-mode chromatography resin which combines multiple interaction types (e.g., ion exchange and hydrophobic) for enhanced selectivity.[11][13]- Reduce the amount of sample loaded onto the column. |
| Low Recovery from the Column | - Irreversible adsorption to the stationary phase.- Degradation of the compound on the column. | - Add a competitive agent to the mobile phase to reduce strong interactions.- Ensure the pH of the mobile phase is compatible with the stability of this compound. Statins can be unstable at certain pH values.[2]- Use a different stationary phase with weaker interactions. |
| Peak Tailing in HPLC Analysis | - Secondary interactions with the stationary phase.- Column degradation. | - Adjust the pH of the mobile phase or add an ion-pairing agent.- Use a new or well-maintained column.- Ensure the sample is fully dissolved in the mobile phase before injection. |
Quantitative Data on Purification Efficiency
Note: The following data is for Lovastatin, a close structural analog of this compound, and serves as a representative example of purification efficiency.
| Purification Method | Starting Material | Purity Achieved | Yield/Recovery | Reference |
| Solvent Extraction & Overloaded Elution Chromatography | Monascus purpureus culture | 96.44% | 46.81% | [6] |
| Silica Gel Column Chromatography (3 steps) | Aspergillus terreus culture | >95% (based on HPLC) | 72.42% (final step) | [14] |
| Neutral Alumina Column Chromatography | Aspergillus terreus fermentation broth | Not specified | 87.2 ± 0.21% | [15] |
| Silica Gel Column Chromatography | Aspergillus terreus fermentation broth | Not specified | 84.2 ± 0.82% | [15] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol is adapted from methods used for Lovastatin extraction.[5][7][15]
-
Acidification: Adjust the pH of the fermentation broth to 3.0 using a suitable acid (e.g., HCl or phosphoric acid). This converts the hydroxy acid form of the statin to the lactone form, which is more soluble in organic solvents.
-
Solvent Extraction:
-
Add an equal volume of ethyl acetate to the acidified broth.
-
Agitate the mixture vigorously for at least 1-2 hours at room temperature.
-
Separate the organic and aqueous phases using a separatory funnel.
-
Collect the organic phase.
-
Repeat the extraction of the aqueous phase with fresh ethyl acetate at least once more to maximize recovery.
-
-
Concentration:
-
Combine all organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude residue.
-
Protocol 2: Purification by Crystallization
This is a general protocol for recrystallization that can be optimized for this compound.[8][9][16]
-
Solvent Selection: Empirically determine a suitable solvent or solvent system. A good solvent will dissolve this compound when hot but not at room temperature. Acetone/water or ethyl acetate are potential options.[11]
-
Dissolution: Dissolve the crude this compound residue in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: HPLC Analysis for Purity Assessment
This is a typical HPLC method for statin analysis.[3][4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (acidified with 0.1% phosphoric acid), typically in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector at 238 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a standard solution of pure this compound of known concentration in the mobile phase.
-
Dissolve a small, accurately weighed amount of the purified sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Visualization of Purification Workflow
Caption: A typical workflow for the purification of this compound from fermentation broth.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. Item - Tuning morphology in active pharmaceutical ingredients: controlling the crystal habit of lovastatin through solvent choice and non-size-matched polymer additives - Loughborough University - Figshare [repository.lboro.ac.uk]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Cell line selection and optimization for Dihydromevinolin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dihydromevinolin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, this compound blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol and other isoprenoids. This leads to a reduction in cellular cholesterol synthesis.
Q2: Which cell lines are suitable for this compound assays?
A2: The choice of cell line depends on the research question. For studying the effects on cholesterol metabolism, liver-derived cell lines such as HepG2 (human hepatocellular carcinoma) are commonly used as they are a primary site of cholesterol synthesis.[2] For anti-cancer studies, various cancer cell lines can be used. The sensitivity to HMG-CoA reductase inhibitors can vary significantly between cell lines. Mouse L-M cells have also been used to assess the inhibition of sterol synthesis.[1]
Q3: How does the potency of this compound compare to Mevinolin (Lovastatin)?
A3: this compound is a dihydro analog of mevinolin and exhibits comparable in vitro and in vivo potency in inhibiting HMG-CoA reductase.[1] One study showed their IC50 values for inhibition of sterol synthesis in mouse L-M cells to be in a similar nanomolar range.[1]
Q4: What is the expected outcome of treating cells with this compound?
A4: Treatment with this compound is expected to decrease de novo cholesterol synthesis. This can lead to various downstream effects, including the upregulation of LDL receptor expression as the cell attempts to increase cholesterol uptake from the environment. In cancer cells, inhibition of the mevalonate pathway can lead to reduced cell proliferation, induction of apoptosis, and cell cycle arrest.
Cell Line Selection and Optimization
Choosing the appropriate cell line and optimizing assay conditions are critical for obtaining reliable and reproducible data.
Recommended Cell Lines
For general assessment of HMG-CoA reductase inhibition, the following cell lines are recommended:
-
HepG2: A human liver cancer cell line that is a well-established model for studying cholesterol metabolism and the effects of statins.[2]
-
A549: A human lung carcinoma cell line.
-
MCF-7: A human breast adenocarcinoma cell line.
-
PC-3: A human prostate cancer cell line.
-
L-M Cells: A mouse fibroblast cell line used in early studies of HMG-CoA reductase inhibitors.[1]
Optimization of Assay Parameters
-
Cell Seeding Density: The optimal cell number per well should be determined to ensure cells are in the logarithmic growth phase during the experiment. Over-confluence or sparse cultures can affect cellular metabolism and drug response.
-
This compound Concentration: A dose-response curve should be generated to determine the IC50 value (the concentration that inhibits 50% of the desired activity).
-
Incubation Time: The duration of drug exposure can influence the observed effects. Typical incubation times range from 24 to 72 hours.
-
Serum Concentration: The presence of lipoproteins in fetal bovine serum (FBS) can provide an exogenous source of cholesterol, potentially masking the effects of HMG-CoA reductase inhibition. For some experiments, using lipoprotein-deficient serum (LPDS) may be necessary.
Data Presentation: Comparative Potency of HMG-CoA Reductase Inhibitors
Disclaimer: The following table provides IC50 values for Mevinolin (Lovastatin), a compound with comparable potency to this compound, due to the limited availability of specific IC50 data for this compound in these cell lines.
| Cell Line | Mevinolin (Lovastatin) IC50 (µM) | Reference |
| HepG2 | Not specified, but effective at reducing cholesterol synthesis. | [3] |
| A549 | 11.4 | [3] |
| MCF-7 | EC50: ~15-20 | [4] |
| PC-3 | Not specified, but induces apoptosis. | |
| L-M (mouse fibroblast) | 0.0336 (for sterol synthesis inhibition) | [1] |
Experimental Protocols
Detailed Methodology for a Cell-Based HMG-CoA Reductase Activity Assay
This protocol describes a non-radioactive method to determine the inhibitory effect of this compound on HMG-CoA reductase activity in cultured cells by measuring the consumption of NADPH.
Materials:
-
Selected cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
This compound
-
Lipoprotein-deficient serum (LPDS) (optional)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
NADPH
-
HMG-CoA
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control). If required, use medium supplemented with LPDS.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
-
HMG-CoA Reductase Activity Assay:
-
In a 96-well UV-transparent microplate, add the following to each well in the specified order:
-
HMG-CoA Reductase Assay Buffer
-
Cell lysate (normalized for protein concentration)
-
NADPH solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate solution.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 1-2 minutes for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance at 340 nm per minute).
-
Normalize the activity to the protein concentration of the lysate.
-
Plot the percentage of HMG-CoA reductase inhibition against the log of this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
References
Validation & Comparative
Dihydromevinolin and Lovastatin: A Comparative Efficacy Analysis for Researchers
For researchers and drug development professionals in the field of lipid-lowering agents, a clear understanding of the comparative efficacy of different statins is paramount. This guide provides an objective comparison of dihydromevinolin and lovastatin, focusing on their performance backed by experimental data.
Chemical Structures and Mechanism of Action
Both this compound and lovastatin are potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Lovastatin, also known as mevinolin, is a well-established drug for treating hypercholesterolemia.[1] this compound is a naturally occurring analog of lovastatin, produced by the fungus Aspergillus terreus.[1] Their inhibitory action on HMG-CoA reductase reduces the endogenous synthesis of cholesterol, leading to a decrease in plasma cholesterol levels.
Quantitative Efficacy Comparison
Experimental data directly comparing the efficacy of this compound and lovastatin (mevinolin) has demonstrated their comparable potency. The following table summarizes the available quantitative data for their inhibitory activities.
| Efficacy Parameter | This compound | Lovastatin (Mevinolin) | Reference |
| In Vitro Inhibition of HMG-CoA Reductase (IC50) | 2.7 nM | 2.0 nM | [1] |
| Inhibition of Sterol Synthesis in Cell Culture | Comparable to Lovastatin | Comparable to this compound | [1] |
| Inhibition of Cholesterol Synthesis in Vivo (Rats) | Comparable to Lovastatin | Comparable to this compound | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in the comparison of this compound and lovastatin.
In Vitro Inhibition of HMG-CoA Reductase Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the HMG-CoA reductase enzyme by 50%.
Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of oxidation of NADPH to NADP+, which is coupled to the reduction of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase
-
HMG-CoA
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
This compound and Lovastatin (as sodium salts)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA in a cuvette.
-
Add varying concentrations of the inhibitor (this compound or lovastatin) to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount of HMG-CoA reductase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of Sterol Synthesis in Cell Culture
This assay measures the ability of a compound to inhibit the synthesis of sterols in a cellular context.
Principle: The rate of sterol synthesis is quantified by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into newly synthesized sterols.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium
-
[¹⁴C]acetate
-
This compound and Lovastatin
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or lovastatin for a specified period.
-
Add [¹⁴C]acetate to the culture medium and incubate for a further period to allow for incorporation into newly synthesized sterols.
-
Wash the cells and extract the lipids using an appropriate solvent system.
-
Separate the sterol fraction from other lipids using TLC or HPLC.
-
Quantify the amount of radioactivity in the sterol fraction using a scintillation counter.
-
The inhibition of sterol synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.
Inhibition of Cholesterol Synthesis in Vivo in Rats
This assay assesses the efficacy of a compound in reducing cholesterol synthesis in a living organism.
Principle: The rate of cholesterol synthesis in the liver is measured by determining the incorporation of a labeled precursor, typically [¹⁴C]acetate, into cholesterol following oral administration of the test compound.
Materials:
-
Laboratory rats
-
This compound and Lovastatin (for oral administration)
-
[¹⁴C]acetate (for intraperitoneal injection)
-
Anesthesia
-
Surgical tools for liver collection
-
Lipid extraction and analysis equipment as described above.
Procedure:
-
Administer this compound or lovastatin orally to rats at various doses.
-
After a set period, inject the rats intraperitoneally with [¹⁴C]acetate.
-
After a further incubation period, euthanize the animals and collect the livers.
-
Extract the lipids from the liver tissue.
-
Isolate and quantify the amount of radiolabeled cholesterol as described in the cell culture assay.
-
The in vivo inhibition of cholesterol synthesis is determined by comparing the amount of labeled cholesterol in the livers of treated rats to that in control rats.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the Cholesterol Biosynthesis Pathway by this compound and Lovastatin.
Caption: General Experimental Workflow for Comparing Statin Efficacy.
References
A Comparative Analysis of Dihydromevinolin and Simvastatin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Dihydromevinolin and Simvastatin, focusing on their chemical properties, mechanism of action, efficacy, and safety profiles. This document summarizes key experimental data to facilitate an objective comparison of these two HMG-CoA reductase inhibitors.
Introduction
This compound and Simvastatin are both members of the statin class of drugs, which are widely used to lower cholesterol levels by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This compound is a naturally occurring compound and a dihydro derivative of lovastatin (also known as mevinolin). Simvastatin is a semi-synthetic derivative of lovastatin. This guide explores the similarities and differences between these two compounds to inform research and development efforts.
Chemical and Physical Properties
This compound and Simvastatin share a similar core structure, including a hexahydronaphthalene ring system and a β-hydroxy lactone moiety, which is crucial for their inhibitory activity on HMG-CoA reductase. The primary structural difference lies in the side chain ester group.
| Property | This compound | Simvastatin |
| Chemical Formula | C24H38O5 | C25H38O5 |
| Molar Mass | 406.56 g/mol | 418.57 g/mol |
| Synonyms | 4a,5-Dihydromevinolin, Lovastatin EP Impurity E | Zocor |
| Source | Fermentation product of Aspergillus terreus | Semi-synthetic derivative of lovastatin |
Mechanism of Action
Both this compound and Simvastatin are prodrugs, meaning they are administered in an inactive lactone form and are hydrolyzed in the body to their active β-hydroxy acid forms.[1] These active forms are structural analogs of the HMG-CoA intermediate and act as competitive inhibitors of HMG-CoA reductase. By blocking this enzyme, they prevent the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.[1] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. Increased LDL receptor activity enhances the clearance of LDL cholesterol from the bloodstream.
Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by statins.
Comparative Efficacy
Direct comparative efficacy studies between this compound and Simvastatin are limited. However, data on this compound's potency relative to Lovastatin, and numerous studies comparing Lovastatin and Simvastatin, allow for an indirect comparison.
In Vitro HMG-CoA Reductase Inhibition
Experimental data indicates that this compound is a potent inhibitor of HMG-CoA reductase, with an activity comparable to that of lovastatin (mevinolin).[2]
| Compound | IC50 for HMG-CoA Reductase Inhibition |
| This compound | 2.7 nM[2] |
| Lovastatin (Mevinolin) | 2.0 nM[2] |
| Simvastatin | Ki of 0.1-0.2 nM (in cell-free assays) |
Inhibition of Sterol Synthesis in Cell Culture
In studies using mouse L-M cells, this compound demonstrated potent inhibition of sterol synthesis from radiolabeled acetate.
| Compound | IC50 for Sterol Synthesis Inhibition |
| This compound | 22.7 nM[2] |
| Lovastatin (Mevinolin) | 33.6 nM[2] |
In Vivo Cholesterol-Lowering Effects
Animal studies have shown that both this compound and lovastatin effectively inhibit cholesterol synthesis in rats.[2] Clinical studies comparing Lovastatin and Simvastatin have demonstrated that Simvastatin is generally more potent on a milligram-per-milligram basis.[3][4]
A retrospective study comparing patients taking 20mg of lovastatin or 10mg of simvastatin for 52 weeks showed similar reductions in total cholesterol and LDL cholesterol.[1] Lovastatin maximally reduced LDL cholesterol by 36.1%, while simvastatin reduced it by 34.3%.[1] Another study found that simvastatin 20 mg was statistically superior to lovastatin 40 mg in decreasing total and LDL cholesterol.[3][5]
Pharmacokinetic Profiles
| Parameter | Simvastatin |
| Bioavailability | <5% (due to extensive first-pass metabolism)[1] |
| Protein Binding | >95% |
| Metabolism | Primarily by CYP3A4 in the liver[1] |
| Half-life | ~2 hours |
| Excretion | Primarily in feces (~60%) and to a lesser extent in urine (~13%)[1] |
Safety and Tolerability
The safety profiles of Lovastatin and Simvastatin are well-characterized and are largely similar, with the most common side effects being gastrointestinal issues, headache, and muscle pain.[4] Rare but serious side effects include myopathy, rhabdomyolysis, and liver dysfunction.[4] A comparative study reported that digestive side effects were the most frequently reported for both lovastatin (8.3%) and simvastatin (8.8%).[1] Another study found serious adverse events in four patients in the lovastatin group and three in the simvastatin group.[6] Specific safety data for this compound in humans is not available.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (In Vitro)
A common method to determine the in vitro inhibition of HMG-CoA reductase involves measuring the decrease in absorbance of NADPH at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.
The following diagram outlines a general workflow for such an assay.
Methodology:
-
Preparation: Prepare solutions of the test inhibitor (this compound or Simvastatin), HMG-CoA reductase enzyme, and the substrates HMG-CoA and NADPH in a suitable buffer.
-
Reaction: In a microplate well, combine the enzyme, substrates, and varying concentrations of the inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Measurement: Immediately and kinetically measure the decrease in absorbance at 340 nm using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH consumption from the change in absorbance over time. Determine the concentration of the inhibitor that causes 50% inhibition (IC50) of the enzyme activity.
Inhibition of Sterol Synthesis in Cell Culture
The inhibition of cholesterol synthesis in cultured cells can be assessed by measuring the incorporation of a radiolabeled precursor, such as [14C]-acetate, into newly synthesized sterols.
Methodology:
-
Cell Culture: Culture cells (e.g., mouse L-M cells) in a suitable medium.
-
Treatment: Treat the cells with varying concentrations of the test compound (this compound or Simvastatin).
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized sterols.
-
Lipid Extraction: Harvest the cells and extract the total lipids.
-
Separation and Quantification: Separate the sterols from other lipids using techniques like thin-layer chromatography (TLC). Quantify the amount of radioactivity in the sterol fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of sterol synthesis at each concentration of the test compound and determine the IC50 value.
Signaling Pathways Affected by Statins
Beyond their primary effect on cholesterol synthesis, statins exhibit pleiotropic effects by modulating various signaling pathways. These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac.
Inhibition of protein prenylation affects the function of these GTPases, leading to a cascade of downstream effects, including:
-
Upregulation of endothelial nitric oxide synthase (eNOS): This leads to increased nitric oxide production, promoting vasodilation and improving endothelial function.
-
Anti-inflammatory effects: Statins can reduce the expression of pro-inflammatory cytokines and adhesion molecules.
-
Antiproliferative and pro-apoptotic effects: By interfering with cell signaling pathways, statins can inhibit the proliferation of certain cell types and promote apoptosis.
Conclusion
This compound and Simvastatin are both potent inhibitors of HMG-CoA reductase. While direct comparative data is scarce, available evidence suggests that this compound has an in vitro potency comparable to Lovastatin. Simvastatin is a well-established and more potent cholesterol-lowering agent than Lovastatin in clinical settings. Both Lovastatin and Simvastatin share similar safety profiles. The lack of comprehensive pharmacokinetic and safety data for this compound highlights the need for further research to fully understand its therapeutic potential. This guide provides a foundational comparison to aid researchers in the ongoing development and evaluation of novel hypolipidemic agents.
References
- 1. A Comparison of Lovastatin and Simvastatin in Treatment of Hyperlipidemia [ekjcp.org]
- 2. scispace.com [scispace.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Lovastatin vs. Simvastatin; Differences in Side Effects & Dosage [medicinenet.com]
- 5. Comparative effects of simvastatin and lovastatin in patients with hypercholesterolemia. The Simvastatin and Lovastatin Multicenter Study Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the short term efficacy and tolerability of lovastatin and simvastatin in the management of primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dihydromevinolin's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Dihydromevinolin with other common statins. The data presented is based on available experimental results and is intended to assist in the validation of this compound's potential as an HMG-CoA reductase inhibitor.
Introduction
This compound is a naturally occurring compound that has been identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its structural similarity to Mevinolin (Lovastatin) suggests a comparable mechanism of action. This guide aims to provide a clear comparison of this compound's bioactivity against other well-established statins, supported by experimental data and detailed protocols for assay validation.
Comparative Bioactivity Data
The primary measure of a statin's efficacy is its ability to inhibit HMG-CoA reductase and, consequently, cholesterol synthesis. The following tables summarize the available quantitative data for this compound and other commonly used statins.
Table 1: In Vitro HMG-CoA Reductase Inhibition
| Compound | IC50 (nM) | Source |
| This compound | 2.7 | [2] |
| Mevinolin (Lovastatin) | 2.0 | [2] |
| Atorvastatin | 8.2 | [3] |
| Simvastatin | 0.1 - 0.2 (Ki) | [4] |
| Rosuvastatin | 5.4 | [3] |
| Pravastatin | 44.1 | [3] |
| Fluvastatin | 8.0 | [4] |
| Pitavastatin | 6.8 | [4] |
Note: The IC50 values for Atorvastatin, Simvastatin, Rosuvastatin, Pravastatin, Fluvastatin, and Pitavastatin are from separate studies and not from a direct head-to-head comparison with this compound.
Table 2: Inhibition of Sterol Synthesis in L-M Cells (Mouse Fibroblasts)
| Compound | IC50 (nM) | Source |
| This compound | 22.7 | [2] |
| Mevinolin (Lovastatin) | 33.6 | [2] |
Table 3: Inhibition of Cholesterol Synthesis in Hep G2 Cells (Human Hepatoma)
| Compound | IC50 (nM) | Source |
| Lovastatin | 24 | [5] |
| Simvastatin | 34 | [5] |
| Pravastatin | 1900 | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of bioactivity validation, the following diagrams are provided.
Experimental Protocols
This protocol is a generalized procedure based on commercially available assay kits.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)
-
Test compounds (this compound and other statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, a known concentration of HMG-CoA reductase enzyme, and NADPH.
-
Add varying concentrations of the test compound (this compound or other statins) to the wells. Include a vehicle control (solvent only) and a positive control (a known HMG-CoA reductase inhibitor like pravastatin).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
This protocol outlines a common method for assessing the impact of statins on cholesterol synthesis within a cellular context.
Materials:
-
A suitable cell line (e.g., HepG2, L-M cells)
-
Cell culture medium and supplements
-
Test compounds (this compound and other statins)
-
Radiolabeled cholesterol precursor (e.g., [14C]acetate)
-
Cell lysis buffer
-
Organic solvents for lipid extraction (e.g., hexane/isopropanol mixture)
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Remove the standard culture medium and replace it with a medium containing various concentrations of the test compounds. Include appropriate vehicle controls.
-
Incubate the cells with the test compounds for a predetermined period (e.g., 18-24 hours).
-
Add a known amount of radiolabeled cholesterol precursor (e.g., [14C]acetate) to each well and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
-
Wash the cells to remove any unincorporated radiolabeled precursor.
-
Lyse the cells and extract the total lipids using an organic solvent mixture.
-
Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.
-
Quantify the amount of radiolabeled cholesterol synthesized using a scintillation counter.
-
Calculate the percent inhibition of cholesterol synthesis for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
References
- 1. This compound|77517-29-4|COA [dcchemicals.com]
- 2. apexbt.com [apexbt.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromevinolin: A Comparative Analysis of Its Potency as an HMG-CoA Reductase Inhibitor
A detailed comparison of dihydromevinolin's inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase with other prominent statins, supported by experimental data and methodologies.
This compound, a close structural analog of lovastatin (formerly mevinolin), is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This guide provides a comprehensive comparison of the potency of this compound with other widely used statins, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Potency Comparison of Statins
The inhibitory potency of statins is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a higher potency.
Experimental data on the in vitro inhibition of HMG-CoA reductase reveals that this compound is a highly potent inhibitor, with an IC50 value of 2.7 nM.[1] This places it in the same range of potency as its parent compound, lovastatin, which exhibits an IC50 of 2.0 nM under similar assay conditions.[1]
For a broader perspective, the following table summarizes the reported IC50 values for this compound and a selection of other commercially available statins. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., rat liver microsomes, human liver microsomes, or recombinant human enzyme) and the assay methodology.
| Statin | IC50 (nM) | Enzyme Source/Assay Condition |
| This compound | 2.7 | Rat Liver Microsomes |
| Lovastatin | 2.0 | Rat Liver Microsomes |
| Atorvastatin | 8 | Recombinant Human HMG-CoA Reductase |
| Simvastatin | ~1 | Not Specified |
| Rosuvastatin | 5 | Recombinant Human HMG-CoA Reductase |
| Pravastatin | 44 | Rat Liver Microsomes |
| Pitavastatin | 1.8 | Rat Liver Microsomes |
| Fluvastatin | 28 | Rat Liver Microsomes |
HMG-CoA Reductase Signaling Pathway
The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial precursor in the synthesis of cholesterol and other isoprenoids. By blocking this step, statins effectively reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.
Experimental Protocols
The determination of the inhibitory potency of statins on HMG-CoA reductase typically involves in vitro enzyme activity assays. A generalized protocol for such an assay is outlined below.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of HMG-CoA reductase.
Materials:
-
Purified HMG-CoA reductase (from rat liver microsomes, human liver microsomes, or recombinant sources)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
Test compound (statin) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, HMG-CoA.
-
Monitoring Enzyme Activity: The activity of HMG-CoA reductase is monitored by measuring the rate of NADPH oxidation, which results in a decrease in absorbance at 340 nm. This is typically measured kinetically over a set period.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control rate.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound demonstrates potent in vitro inhibition of HMG-CoA reductase, with a potency comparable to that of lovastatin. The presented data underscores its potential as a significant hypocholesterolemic agent. The standardized experimental protocols for assessing HMG-CoA reductase inhibition provide a reliable framework for the comparative evaluation of statin potency, which is crucial for the development of new and improved lipid-lowering therapies. Further in vivo studies are essential to fully elucidate the clinical efficacy and safety profile of this compound in comparison to other established statins.
References
A Comparative Guide to Analytical Methods for Dihydromevinolin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Dihydromevinolin, a key related substance of the cholesterol-lowering drug Lovastatin, is critical for quality control and regulatory compliance. This guide provides a comprehensive cross-validation of prevalent analytical methods, offering a detailed comparison of their performance, supported by experimental data to aid in method selection and implementation.
This compound, a dihydro derivative of Lovastatin, can be present as a process-related impurity or a degradation product. Its structural similarity to the active pharmaceutical ingredient (API) necessitates robust analytical methods for its separation and quantification. This guide explores and compares High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Techniques
The choice of an analytical method for this compound is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from routine quality control to in-depth pharmacokinetic studies. A summary of the key performance parameters for the most common methods is presented below.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. | Separation based on charge and size in an electric field. |
| Specificity | Moderate; potential for interference from co-eluting impurities. This compound lacks a strong chromophore at the wavelength used for Lovastatin (238 nm), potentially hindering direct detection without derivatization.[1] | High; provides structural information, enabling unambiguous identification. | High; offers excellent separation and identification capabilities. | High; provides efficient separations based on different physicochemical principles. |
| Sensitivity | Lower, especially for dihydro-derivatives without derivatization. | Very High; capable of detecting trace amounts. | High; suitable for sensitive analysis. | High; especially with advanced detection techniques. |
| Sample Prep. | Relatively simple; may require extraction and filtration. | Can be more complex, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Often requires derivatization (e.g., silylation) to improve volatility and thermal stability.[1] | Minimal sample preparation is often a key advantage.[2] |
| Analysis Time | Moderate. | Generally fast, with modern UPLC systems. | Moderate to long, including derivatization time. | Very fast separation times are achievable.[3] |
| Cost | Low to moderate. | High. | Moderate to high. | Low to moderate. |
| Key Advantage | Widely available, robust for routine analysis of the main compound. | Unparalleled sensitivity and specificity. | High resolving power for complex mixtures. | Low sample and solvent consumption, high efficiency.[2][3] |
| Limitation | Poor sensitivity for this compound without derivatization. | Higher cost and complexity. | Derivatization step can be time-consuming and introduce variability. | Can be less robust than HPLC for some applications. |
Experimental Protocols
Detailed methodologies for the most relevant analytical techniques are provided below, based on established methods for Lovastatin and its related impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is commonly used for the analysis of Lovastatin and can be adapted for the detection of its impurities. However, for this compound, derivatization might be necessary to enhance its UV absorbance for sensitive quantification.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the derivatized this compound shows maximum absorbance. For Lovastatin, 238 nm is common, but this is not optimal for its dihydro-derivative.[1]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
(If necessary) Perform a derivatization reaction to introduce a chromophore into the this compound molecule.
-
Filter the sample through a 0.45 µm filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, especially at low concentrations.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., ≤ 3.5 µm) for better resolution and faster analysis.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Sample Preparation:
-
For plasma or other biological samples, protein precipitation followed by liquid-liquid extraction or solid-phase extraction is common.[4]
-
For drug substances or formulations, a simple dissolution and dilution step may be sufficient.
-
The final extract is typically evaporated and reconstituted in the mobile phase.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, provided that the analyte is made volatile and thermally stable through derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Derivatization: Silylation is a common derivatization technique for statins to increase their volatility.[1]
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Sample Preparation:
-
Extract the analyte from the sample matrix.
-
Evaporate the solvent to dryness.
-
Reconstitute in a derivatization agent (e.g., BSTFA) and heat to complete the reaction.
-
Inject the derivatized sample into the GC-MS.
-
Capillary Electrophoresis (CE)
CE offers a high-efficiency separation alternative with low consumption of reagents and samples. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of neutral and charged species.
-
Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a surfactant (e.g., sodium dodecyl sulfate for MEKC) above its critical micelle concentration.
-
Separation Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: On-column UV detection at a suitable wavelength.
-
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible solvent.
-
Filter the sample if necessary.
-
Inject into the capillary using hydrodynamic or electrokinetic injection.
-
Visualization of Experimental Workflows
To further clarify the procedural differences between these analytical methods, the following diagrams illustrate the typical experimental workflows.
References
- 1. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pleiotropic Effects of Dihydromevinolin and Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pleiotropic effects of Dihydromevinolin (Dihydromyricetin) and Atorvastatin, focusing on their anti-inflammatory, antioxidant, and endothelial function-enhancing properties. The information presented is supported by experimental data from preclinical and clinical studies.
Executive Summary
Statins, primarily known for their lipid-lowering effects, exhibit a range of additional beneficial properties collectively termed pleiotropic effects. These effects contribute significantly to their cardiovascular protective benefits. This guide compares the pleiotropic effects of Atorvastatin, a widely prescribed synthetic statin, with this compound (commonly known as Dihydromyricetin), a naturally occurring flavonoid. While both compounds demonstrate anti-inflammatory, antioxidant, and endothelial-protective activities, the available evidence for Atorvastatin is predominantly from human clinical trials, whereas the data for this compound is largely derived from preclinical studies. Direct comparative clinical trials are currently lacking.
Data Presentation: Quantitative Comparison of Pleiotropic Effects
The following tables summarize the quantitative data on the effects of this compound and Atorvastatin on key biomarkers of inflammation, oxidative stress, and endothelial function. It is important to note the differing nature of the cited studies (preclinical for this compound vs. clinical for Atorvastatin) when interpreting the data.
Table 1: Anti-Inflammatory Effects
| Biomarker | This compound (Dihydromyricetin) | Atorvastatin |
| C-Reactive Protein (CRP) | Data from human clinical trials are not readily available. In a study on patients with cerebral ischemia-reperfusion injury, safflower yellow pigment (a compound with antioxidant and anti-inflammatory properties) combined with other treatments showed lower CRP levels compared to a control group after one week.[1] | - A study on patients with coronary artery disease (CAD) showed a decrease in CRP from 20.3 mg/dL to 10.8 mg/dL after 4 weeks of treatment with 20 mg/day Atorvastatin (p < 0.001).[2] - In another study, 80 mg/day of Atorvastatin for 8 weeks was associated with a 28.4% median decrease in CRP concentrations.[3] - A study comparing Atorvastatin (80 mg/day) and Pravastatin (40 mg/day) for 3 months found a 36% reduction in CRP levels in the Atorvastatin group. - A meta-analysis suggested that Atorvastatin 80 mg/day might be the most effective at lowering CRP levels among several statins.[4] |
| Tumor Necrosis Factor-alpha (TNF-α) | In a study on rats with streptozotocin-induced diabetes, Dihydromyricetin (100–400 mg/kg/day) for 6 weeks restored the elevated TNF-α levels to normal values in a dose-dependent manner.[5] | In a study on mice with high-fat diet and zymosan-induced vascular inflammation, Atorvastatin treatment suppressed the increase in serum TNF-α.[6] |
| Interleukin-6 (IL-6) | In lipopolysaccharide (LPS)-induced BV-2 microglial cells, Dihydromyricetin treatment suppressed the mRNA levels of IL-6 in a concentration-dependent manner. | Atorvastatin treatment suppressed the increase in serum IL-6 in a mouse model of vascular inflammation.[6] |
Table 2: Antioxidant Effects
| Biomarker | This compound (Dihydromyricetin) | Atorvastatin |
| Superoxide Dismutase (SOD) Activity | - Dietary supplementation with 0.01% Dihydromyricetin increased jejunum mucosa T-SOD activity in growing-finishing pigs (p < 0.05).[7] - In oleic acid-induced lipid accumulation in L02 and HepG2 cells, Dihydromyricetin treatment led to an increase in SOD levels.[8] | - A systematic review suggests that statin treatment, including Atorvastatin, has a positive effect on SOD activity.[9] - A meta-analysis of 15 studies showed that statins significantly increased SOD concentrations (SMD = 1.54, 95% CI 0.71 to 2.36, p < 0.001).[10] - Some studies, however, have reported no significant changes or even a reduction in SOD activity with Atorvastatin.[9][11] |
| Malondialdehyde (MDA) Levels | - Dietary supplementation with 0.03% Dihydromyricetin decreased MDA content in the jejunum mucosa of growing-finishing pigs (p < 0.05).[7] - Pre-treatment with Dihydromyricetin reduced intracellular MDA levels in human umbilical vein endothelial cells (HUVECs) exposed to oxidative stress.[6] | - A 12-week treatment with Atorvastatin 20 mg/day significantly decreased MDA concentrations from a mean of 0.29 to 0.25 μmol/liter (P < 0.01) in patients with polycystic ovary syndrome.[12] - An 8-week regimen of Atorvastatin (10 mg/day) resulted in a 44% reduction in MDA-LDL concentrations in hypercholesterolemic patients.[13] - A meta-analysis of 35 studies concluded that statin treatment significantly reduces systemic MDA concentrations.[14] |
Table 3: Endothelial Function
| Biomarker | This compound (Dihydromyricetin) | Atorvastatin |
| Flow-Mediated Dilation (FMD) | Data from human clinical trials are not readily available. Preclinical studies suggest Dihydromyricetin improves endothelial function by increasing nitric oxide production.[15] | - A 30-day regimen of Atorvastatin significantly improved brachial artery FMD from a mean of 3.33% to 5.23% (P < 0.01) in patients with heart failure with preserved ejection fraction.[16] - In patients with coronary artery disease, 12 weeks of Atorvastatin therapy significantly improved FMD from 4.2% to 8.1% (p < 0.001).[17] - A meta-analysis of 35 trials showed that statin treatment significantly improved FMD (weighted mean difference: 1.7%).[18] |
| Endothelial Nitric Oxide Synthase (eNOS) | Dihydromyricetin increases eNOS phosphorylation and nitric oxide production in cultured human umbilical vein endothelial cells and in the vascular endothelium of atherosclerotic lesions in mice.[15] | Atorvastatin upregulates eNOS expression and activity through various signaling pathways, including the PI3K/Akt and AMPK pathways, leading to increased nitric oxide production.[11][19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Measurement of C-Reactive Protein (CRP)
Principle: A common method for CRP measurement is the latex agglutination immunoassay. Latex particles coated with anti-human CRP antibodies agglutinate in the presence of CRP in the serum sample. The degree of agglutination is proportional to the CRP concentration and can be measured turbidimetrically.[20]
Protocol (Qualitative and Semi-Quantitative):
-
Bring all reagents and serum samples to room temperature.
-
Place one drop of the serum sample, a positive control, and a negative control onto separate reaction circles on a glass slide.
-
Add one drop of CRP latex reagent to each circle.
-
Mix the serum and reagent in each circle with a separate stick, spreading it over the entire area of the circle.
-
Gently tilt the slide back and forth for two minutes.
-
Observe for visible agglutination under a light source. The presence of agglutination indicates a positive result.
-
For semi-quantitative analysis, serial dilutions of the serum are prepared and tested. The titer is the highest dilution showing a positive reaction.[21][22]
Assessment of Flow-Mediated Dilation (FMD)
Principle: FMD is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation. A temporary occlusion of the brachial artery induces ischemia, leading to the release of nitric oxide from the endothelium upon reperfusion, which causes the artery to dilate. The percentage increase in arterial diameter is a measure of endothelial function.[17]
Protocol:
-
The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
A high-resolution ultrasound probe (≥7.5 MHz) is used to obtain a longitudinal image of the brachial artery.
-
Baseline diameter and blood flow velocity are recorded.
-
A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
The cuff is then rapidly deflated, causing a brief period of high blood flow (reactive hyperemia).
-
The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation to capture the peak diameter.
-
FMD is calculated as the percentage change from the baseline diameter to the peak diameter observed after cuff release.[16][17]
Measurement of Superoxide Dismutase (SOD) Activity
Principle: SOD activity is often measured using an indirect assay based on the inhibition of the reduction of a detector molecule by superoxide radicals. A common method involves the xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a tetrazolium salt (like WST-1 or NBT) to a colored formazan product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.
Protocol (using a commercial kit as an example):
-
Prepare samples (e.g., serum, plasma, tissue homogenates) and a standard curve using the provided SOD standard.
-
Add the sample or standard to the wells of a 96-well plate.
-
Add the WST working solution (containing the tetrazolium salt) to all wells.
-
Initiate the reaction by adding the enzyme working solution (containing xanthine oxidase).
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the SOD activity (as inhibition rate %) based on the difference in absorbance between the control and the sample wells.[1][14]
Measurement of Malondialdehyde (MDA) Levels
Principle: MDA is a marker of lipid peroxidation and is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically at approximately 532 nm.[18]
Protocol:
-
Prepare the sample (e.g., plasma, tissue homogenate).
-
Add an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.
-
Add an acid reagent (e.g., phosphoric acid or trichloroacetic acid) to precipitate proteins and provide an acidic environment.
-
Add the TBA reagent.
-
Incubate the mixture at a high temperature (e.g., 60-95°C) for a specific time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The MDA concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[9][18]
Signaling Pathways and Mechanisms of Action
The pleiotropic effects of this compound and Atorvastatin are mediated through their influence on various intracellular signaling pathways.
This compound (Dihydromyricetin)
Dihydromyricetin has been shown to exert its anti-inflammatory and endothelial protective effects through several pathways:
-
TLR4/NF-κB Pathway: Dihydromyricetin can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the Toll-like receptor 4 (TLR4) and subsequently inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.
-
AMPK Signaling Pathway: Dihydromyricetin can activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism and has anti-inflammatory effects.[4][5]
-
eNOS/NO Pathway: Dihydromyricetin enhances the production of nitric oxide (NO) in endothelial cells by increasing the expression and phosphorylation of endothelial nitric oxide synthase (eNOS). This is partly achieved by decreasing the expression of microRNA-21, which targets dimethylarginine dimethylaminohydrolase-1 (DDAH1), an enzyme that degrades the endogenous eNOS inhibitor ADMA.[13][15]
Atorvastatin
Atorvastatin's pleiotropic effects are mediated by its inhibition of HMG-CoA reductase, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates crucial for the function of various signaling proteins.
-
AKT/mTOR Pathway: Atorvastatin can enhance autophagy, which plays a role in reducing inflammation, by modulating the AKT/mTOR signaling pathway in macrophages.[3]
-
TLR2/NF-κB Pathway: Atorvastatin has been shown to suppress vascular inflammatory responses by modulating the Toll-like receptor 2 (TLR2)/NF-κB signaling pathway.[6]
-
eNOS/NO Pathway: Atorvastatin upregulates eNOS expression and activity, leading to increased NO production. This is achieved through multiple mechanisms, including the activation of the PI3K/Akt and AMPK signaling pathways, and by inhibiting the Rho/ROCK pathway, which negatively regulates eNOS mRNA stability.[11][19]
Conclusion
Both this compound (Dihydromyricetin) and Atorvastatin exhibit significant pleiotropic effects that extend beyond their primary functions. Atorvastatin's anti-inflammatory, antioxidant, and endothelial-protective effects are well-documented in numerous clinical trials. Dihydromyricetin shows promise in these areas based on extensive preclinical evidence. However, to establish a direct and equitable comparison, further head-to-head clinical trials are warranted to evaluate the relative efficacy of these two compounds in modulating these beneficial pleiotropic effects in humans. Researchers and drug development professionals are encouraged to consider the distinct mechanistic pathways and the current evidence base when designing future studies and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Atorvastatin affects C-reactive protein levels in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Atorvastatin on Human C Reactive Protein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 7. Dihydromyricetin Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Statins on Superoxide Dismutase Level: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Review and Meta-Analysis of the Effect of Statins on Glutathione Peroxidase, Superoxide Dismutase, and Catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atorvastatin reduces malondialdehyde concentrations in patients with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of atorvastatin and pravastatin on malondialdehyde-modified LDL in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of statin treatment on circulating malondialdehyde concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmedicine.com [ijmedicine.com]
- 16. ajmc.com [ajmc.com]
- 17. The effects of atorvastatin therapy on endothelıal function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statin Therapy and Flow-Mediated Dilation: A Systematic Review and Dose-Response Meta-Analysis Using the GRADE of Data from Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lovastatin and Pravastatin in Cholesterol Management
In the landscape of lipid-lowering therapies, both Lovastatin and Pravastatin have long been established as effective agents for the management of hypercholesterolemia. As members of the statin class of drugs, their primary mechanism of action involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This guide provides a detailed, data-driven comparison of these two widely prescribed medications, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Cholesterol Synthesis
Both Lovastatin and Pravastatin are competitive inhibitors of HMG-CoA reductase. By blocking this enzyme, they reduce the endogenous synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.
dot
Statistical analysis for comparing the efficacy of different statins
A Comprehensive Guide to the Comparative Efficacy of Statins
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy and safety profiles of various statins is critical for both clinical application and future drug development. This guide provides a detailed statistical analysis of different statins, supported by experimental data from pivotal clinical trials and meta-analyses.
Introduction to Statins
Statins are a class of lipid-lowering medications that inhibit the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, which plays a central role in the production of cholesterol in the liver.[1][2] By inhibiting this rate-limiting step in the cholesterol biosynthesis pathway, statins effectively reduce the levels of low-density lipoprotein cholesterol (LDL-C), a key factor in the development of atherosclerotic cardiovascular disease (ASCVD).[3] Their use is a cornerstone of primary and secondary prevention of cardiovascular events.[3][4]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from numerous head-to-head clinical trials and meta-analyses, offering a clear comparison of commonly prescribed statins.
Table 1: Statin Intensity and LDL-C Reduction Efficacy
Statins are often categorized by their intensity, which reflects their expected ability to lower LDL-C levels from baseline.[5][6]
| Statin Intensity | Statin and Daily Dose | Expected LDL-C Reduction | Citations |
| High-Intensity | Atorvastatin 40–80 mg | ≥50% | [3][6] |
| Rosuvastatin 20–40 mg | ≥50% | [3][6] | |
| Moderate-Intensity | Atorvastatin 10–20 mg | 30% to <50% | [5][7] |
| Rosuvastatin 5–10 mg | 30% to <50% | [8] | |
| Simvastatin 20–40 mg | 30% to <50% | [7][9] | |
| Pravastatin 40–80 mg | 30% to <50% | [8] | |
| Pitavastatin 2-4 mg | 30% to <50% | [7] | |
| Low-Intensity | Simvastatin 10 mg | <30% | [9] |
| Pravastatin 10–20 mg | <30% | [8] | |
| Pitavastatin 1 mg | <30% | [7] |
Table 2: Impact on Cardiovascular Outcomes (MACE)
This table compares the effects of different statins on major adverse cardiovascular events (MACE), all-cause mortality, and stroke based on large-scale clinical trials.
| Statin Comparison | Primary Outcome (MACE) | All-Cause Mortality | Stroke | Key Findings & Citations |
| Rosuvastatin vs. Atorvastatin | No significant difference. (HR 1.06)[10][11] | No significant difference. (2.6% vs. 2.3%)[11][12] | No significant difference. (1.1% vs. 0.9%)[11][12] | In the LODESTAR trial, rosuvastatin and atorvastatin showed comparable efficacy for the composite outcome of all-cause death, myocardial infarction, stroke, or coronary revascularization over three years.[11] Rosuvastatin was associated with lower LDL-C levels.[10][12] |
| Simvastatin vs. Pravastatin | Simvastatin showed greater reduction in total and LDL cholesterol.[13][14][15] | Not significantly different in some studies.[16] | Data varies by study population. | Simvastatin (10-40mg) demonstrated a greater reduction in LDL-C compared to pravastatin (10-40mg) (38% vs. 26%).[13] Simvastatin was also more effective in helping patients achieve their target LDL cholesterol levels.[13][15] |
| Pitavastatin vs. Comparators | Reduced risk of MACE by 35% vs. placebo in people with HIV.[17] | Data suggests potential benefits.[18] | Data suggests potential benefits.[18] | Pitavastatin 4 mg was superior to pravastatin 40 mg in LDL-C reduction.[19] Pitavastatin 2 mg was comparable to atorvastatin 10 mg and simvastatin 20-40 mg.[19] It has shown favorable effects on HDL-C levels.[18][20] |
| High- vs. Moderate-Intensity (General) | High-intensity statins show a greater reduction in CVD events.[21][22] | A meta-analysis showed a 16% odds reduction in coronary death or MI with intensive therapy.[22] | Statins, in general, reduce stroke risk.[23] | Intensive lipid-lowering with high-dose statins provides a significant benefit over standard-dose therapy in preventing non-fatal cardiovascular events.[22] |
Table 3: Comparative Safety and Tolerability Profiles
Safety is a primary consideration in statin selection. This table outlines key adverse events associated with different statins.
| Adverse Event | Rosuvastatin | Atorvastatin | Simvastatin | Pravastatin | Pitavastatin | Key Findings & Citations |
| New-Onset Diabetes | Higher risk vs. Atorvastatin (7.2% vs. 5.3%)[11][12] | Lower risk vs. Rosuvastatin[11][12] | Risk present, comparable to pravastatin. | Risk present, comparable to simvastatin. | Neutral or possibly beneficial effect on glycemic control.[18] | The LODESTAR trial found a higher risk of new-onset diabetes requiring medication with rosuvastatin compared to atorvastatin.[11][12] |
| Myalgia/Myopathy | Dose-dependent risk. | Dose-dependent risk. | Higher risk at 80mg dose.[9][24] | Generally lower risk.[16][24] | Low incidence of muscle-related symptoms.[7][17] | Simvastatin at its highest dose (80mg) is associated with an increased risk of muscle injury.[9][24] Pravastatin is often considered a safer option regarding muscle side effects.[16] |
| Elevated Liver Enzymes (Transaminases) | Dose-dependent risk.[24] | Higher risk with higher doses.[24] | Higher risk with higher doses.[24] | Lower risk profile. | Well-tolerated with low incidence of liver enzyme elevation.[20] | Higher doses of atorvastatin, fluvastatin, lovastatin, and simvastatin are associated with higher odds of transaminase elevations.[24] |
| Discontinuation due to Adverse Events | Higher rates at high doses vs. control.[24] | Higher rates at high doses vs. control.[24] | More tolerable than atorvastatin and rosuvastatin in some analyses.[24] | Favorable tolerability profile. | Low discontinuation rates (7.4% in LIVES study).[20] | In network meta-analyses, simvastatin and pravastatin were favored in terms of tolerability.[24] |
Experimental Protocols
Methodology for a Head-to-Head Statin Comparison Trial
A typical experimental design for a randomized controlled trial (RCT) comparing the efficacy of two statins, based on protocols from studies like LODESTAR, involves the following steps:
-
Study Design: A multicenter, randomized, open-label, parallel-group trial is common.[11] A double-blind design, where neither participants nor investigators know the treatment assignment, is the gold standard to prevent bias.[13][14]
-
Participant Selection:
-
Inclusion Criteria: Adults (e.g., age ≥19 years) with a confirmed diagnosis of coronary artery disease or those at high risk for cardiovascular events.[11][12] Specific lipid level criteria (e.g., primary hypercholesterolemia) are often required.[13][14]
-
Exclusion Criteria: Patients with contraindications to statin therapy, severe renal or hepatic disease, or recent major cardiovascular events may be excluded.
-
-
Randomization: Eligible participants are randomly assigned to receive one of the statin treatments (e.g., Rosuvastatin or Atorvastatin).[12] Randomization is typically stratified by key factors like diabetes status or clinical site.
-
Treatment and Dosage:
-
Participants receive the assigned statin at a pre-specified starting dose (e.g., rosuvastatin 10 mg or atorvastatin 20 mg).
-
Doses may be titrated at intervals (e.g., 6 weeks) based on the patient's LDL-C response and achievement of pre-defined goals, up to a maximum allowed dose.[13]
-
-
Follow-up: Participants are followed for a defined period (e.g., 3 years).[12] Follow-up visits are scheduled at regular intervals (e.g., 6 weeks, 6 months, then annually) to monitor lipid levels, assess for adverse events, and check for clinical outcomes.
-
Endpoints:
-
Primary Efficacy Endpoint: Often a composite of major adverse cardiovascular events, such as all-cause death, non-fatal myocardial infarction, non-fatal stroke, or coronary revascularization.[11] A key lipid endpoint is the percent change in LDL-C from baseline.[25]
-
Secondary Endpoints: Include changes in other lipid parameters (HDL-C, Triglycerides), achievement of specific LDL-C goals, and individual components of the primary endpoint.[14][25]
-
Safety Endpoints: Incidence of adverse events, particularly new-onset diabetes, muscle-related symptoms (myalgia, myopathy), and elevations in liver enzymes or creatine kinase.[12][24]
-
-
Statistical Analysis: The primary analysis is typically an intention-to-treat analysis. Time-to-event data for the primary outcome is often analyzed using a Cox proportional hazards model to calculate hazard ratios (HRs). Continuous data like lipid changes are compared using t-tests or ANOVA.
Mandatory Visualization
Signaling Pathway: HMG-CoA Reductase Inhibition
References
- 1. ClinPGx [clinpgx.org]
- 2. Statin - Wikipedia [en.wikipedia.org]
- 3. Comparative efficacy and safety among high-intensity statins. Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of statins for primary prevention in people at low cardiovascular risk: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marleydrug.com [marleydrug.com]
- 6. 05. Statin Equivalency and Effect | Hospital Handbook [hospitalhandbook.ucsf.edu]
- 7. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 8. Comparing Statins: Intensity, Dosages, and More - GoodRx [goodrx.com]
- 9. Pravastatin vs. Simvastatin: A Comprehensive Comparison - GoodRx [goodrx.com]
- 10. bmj.com [bmj.com]
- 11. Rosuvastatin versus atorvastatin treatment in adults with coronary artery disease: secondary analysis of the randomised LODESTAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetes.acponline.org [diabetes.acponline.org]
- 13. Comparison of the efficacy, safety and tolerability of simvastatin and pravastatin for hypercholesterolemia. The Simvastatin Pravastatin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and tolerability of simvastatin 20 mg vs pravastatin 20 mg in patients with primary hypercholesterolemia. European Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jwatch.org [jwatch.org]
- 16. Efficacy and safety of pravastatin vs simvastatin after cardiac transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. REPRIEVE Results published: Pitavastatin to Prevent Cardiovascular Disease in HIV Infection [natap.org]
- 18. researchgate.net [researchgate.net]
- 19. A Systematic Review of Randomized Clinical Trials on the Efficacy and Safety of Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evidence review for statins: efficacy and adverse effects - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Meta-analysis of large randomized controlled trials to evaluate the impact of statins on cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Comparison of the efficacy and safety of rosuvastatin 10 mg and atorvastatin 20 mg in high-risk patients with hypercholesterolemia – Prospective study to evaluate the Use of Low doses of the Statins Atorvastatin and Rosuvastatin (PULSAR) - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Dihydromevinolin and Rosuvastatin
In the landscape of hypercholesterolemia treatment, statins remain a cornerstone therapy. This guide provides a comparative overview of two such agents: Dihydromevinolin, a potent hypocholesterolemic metabolite, and Rosuvastatin, a widely prescribed synthetic statin. While direct in vivo comparative studies are unavailable, this analysis synthesizes data from independent studies to offer an objective comparison for researchers, scientists, and drug development professionals.
Efficacy in Cholesterol Reduction
This compound has demonstrated potent in vivo inhibition of cholesterol synthesis. An early study in rats showed its efficacy to be comparable to Mevinolin (Lovastatin). Rosuvastatin, on the other hand, is recognized as a high-intensity statin with significant dose-dependent reductions in LDL cholesterol.
Table 1: Comparative In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosage | Route of Administration | Primary Efficacy Endpoint | Result | Citation |
| This compound | Rat | 0.5 mg/kg | Oral | Inhibition of Cholesterol Synthesis | 50% inhibition | [1] |
| Mevinolin (Lovastatin) | Rat | 0.5 mg/kg | Oral | Inhibition of Cholesterol Synthesis | 50% inhibition | [1] |
Table 2: Comparative Efficacy of Rosuvastatin and Lovastatin in Humans (% LDL-C Reduction)
| Drug | Dose (mg/day) | LDL Reduction (%) | Citation |
| Rosuvastatin | 5-10 | 39-45 | [2] |
| Lovastatin | 40 | 31 | [2] |
Pharmacokinetic Profile
The pharmacokinetic properties of a statin influence its efficacy and potential for drug-drug interactions. Rosuvastatin has a longer half-life compared to Lovastatin[2].
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Rosuvastatin | Lovastatin | Citation |
| Half-life (t½) | Data not available | ~19 hours | 2-3 hours | [2] |
| Metabolism | Data not available | Minimal (primarily via CYP2C9) | Extensive (primarily via CYP3A4) | [3] |
| Bioavailability | Data not available | Low | Very low | [3] |
Safety and Tolerability
The safety profile is a critical consideration in drug development. Both Rosuvastatin and Lovastatin are generally well-tolerated, with muscle and liver-related side effects being the most common concerns. Rosuvastatin is suggested to have a lower risk of muscle damage compared to Lovastatin, particularly at higher doses[4].
Experimental Protocols
In Vivo Inhibition of Cholesterol Synthesis in Rats (this compound vs. Mevinolin)
-
Animal Model: Male Holtzman rats weighing 150-200g.
-
Drug Administration: The compounds were administered orally in 0.5% methylcellulose.
-
Procedure: One hour after drug administration, each rat was injected intraperitoneally with 1 µCi of [¹⁴C]acetate. One hour after the radioisotope injection, the animals were sacrificed, and their livers were excised.
-
Analysis: The liver lipids were saponified, and the nonsaponifiable lipids were extracted. The amount of radioactive cholesterol was determined by digitonin precipitation. The results were expressed as the percent inhibition of [¹⁴C]acetate incorporation into cholesterol compared to control animals.[1]
Clinical Efficacy Study (Rosuvastatin vs. Lovastatin)
The data for Rosuvastatin and Lovastatin efficacy in humans are derived from a multicenter, open-label, dose-ranging study involving patients with hyperlipidemia or mixed dyslipidemia. The primary endpoint was the percent change in LDL-C from baseline after a specified treatment period.[2]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and Rosuvastatin is the competitive inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Caption: HMG-CoA Reductase Signaling Pathway.
Caption: In Vivo Cholesterol Synthesis Inhibition Workflow.
References
A Comparative Analysis of Dihydromevinolin (Lovastatin) and Leading Industry Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Dihydromevinolin, also known as Lovastatin, against industry-standard statins: Atorvastatin, Simvastatin, and Rosuvastatin. The data presented is curated from a range of preclinical and clinical studies to offer an objective overview for research and development purposes.
Mechanism of Action: HMG-CoA Reductase Inhibition
Statins function by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[][2] By blocking this enzyme, statins decrease the endogenous production of cholesterol in the liver.[][3] This reduction in intracellular cholesterol leads to the upregulation of LDL receptor expression on hepatocytes, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[4]
Comparative Efficacy: Inhibition of HMG-CoA Reductase (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 or Ki (inhibitor constant) values for the active forms of this compound and other standard statins against HMG-CoA reductase. Lower values indicate higher potency.
| Statin | IC50 / Ki (nM) | Reference |
| This compound (Lovastatin) | 1.4 (Ki) | [5] |
| Atorvastatin | 8 | [6] |
| Simvastatin | 0.2 (Ki) | |
| Rosuvastatin | 5.4 | [7] |
| Fluvastatin | 8 | [8] |
| Pitavastatin | 5.8 | [8] |
Note: Ki is the inhibition constant, a measure of the affinity of an inhibitor for an enzyme. Both IC50 and Ki are indicators of inhibitory potency.
Clinical Performance: LDL Cholesterol Reduction
The primary clinical endpoint for statin therapy is the reduction of LDL cholesterol levels. The following table consolidates data from various clinical trials, showcasing the approximate percentage reduction in LDL cholesterol at different dosages.
| Statin | Dose (mg/day) | Approximate LDL-C Reduction (%) | Reference |
| This compound (Lovastatin) | 20 | ~27 | [9] |
| 40 | ~31-34 | [9][10] | |
| 80 | ~41 | [9] | |
| Atorvastatin | 10 | ~37-39 | [10][11] |
| 20 | ~41 | [9] | |
| 40 | ~48 | [9] | |
| 80 | ~54 | [9] | |
| Simvastatin | 10 | ~27 | [9] |
| 20 | ~34 | [9] | |
| 40 | ~41 | [9] | |
| 80 | ~48 | [9] | |
| Rosuvastatin | 5 | ~39 | [10] |
| 10 | ~45-48 | [9][10] | |
| 20 | ~54 | [9] | |
| 40 | ~60 | [9] |
Head-to-head clinical trials have provided further insights. For instance, a one-year study comparing atorvastatin (10 mg) with lovastatin (20 mg, with titration) found that atorvastatin led to a greater reduction in LDL cholesterol (-37% vs. -29%).[6] Another study in type 2 diabetic patients showed that atorvastatin 10 mg/day resulted in a more significant LDL-C reduction (-37%) compared to lovastatin 20 mg/day (-22%) and simvastatin 20 mg/day (-19%).[11]
Experimental Protocols
HMG-CoA Reductase Activity Assay (for IC50 Determination)
This protocol outlines a common method for determining the in vitro inhibitory activity of statins on HMG-CoA reductase. The assay is based on measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.[12]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Test compounds (statins) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test statins.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add a small volume of the test statin solution (or solvent for control wells).
-
Add the HMG-CoA reductase enzyme to all wells except the blank.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the HMG-CoA substrate and NADPH solution.
-
-
Data Acquisition: Immediately begin measuring the decrease in absorbance at 340 nm every 15-20 seconds for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Clinical Trial Protocol for Statin Efficacy in Hypercholesterolemia
This section describes a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of a statin in lowering LDL cholesterol.
Study Design:
-
Phase: Typically Phase II or III.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: Adult patients with primary hypercholesterolemia (defined by specific LDL-C levels, e.g., ≥100 mg/dL and ≤190 mg/dL) who may or may not be on a stable diet.[13][14]
-
Intervention:
-
Test arm: this compound at a specified daily dose.
-
Control arm: Placebo or an active comparator (another statin).
-
Methodology:
-
Screening and Enrollment: Screen potential participants based on inclusion and exclusion criteria, including baseline lipid profiles.
-
Randomization: Eligible participants are randomly assigned to either the treatment or control group.
-
Treatment Period: Participants receive the assigned treatment for the duration of the study. Adherence to a cholesterol-lowering diet is often recommended.
-
Data Collection:
-
Fasting blood samples are collected at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, 12).
-
Lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides) are measured. LDL-C can be calculated using the Friedewald formula or measured directly.
-
Safety and tolerability are assessed through monitoring of adverse events and laboratory parameters (e.g., liver enzymes).
-
-
Primary Endpoint: The primary efficacy endpoint is typically the mean percent change in LDL-C from baseline to the end of the treatment period.[14]
-
Statistical Analysis: The primary endpoint is analyzed using appropriate statistical methods, such as an analysis of variance (ANOVA) model, with treatment as a factor.[14]
Visualizations
Caption: Mechanism of action of statins in the cholesterol biosynthesis pathway.
Caption: Generalized workflow for a clinical trial evaluating statin efficacy.
References
- 2. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action and biological profile of HMG CoA reductase inhibitors. A new therapeutic alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparison of one-year efficacy and safety of atorvastatin versus lovastatin in primary hypercholesterolemia. Atorvastatin Study Group I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lovastatin vs. atorvastatin: Differences, similarities, and which one is better for you [singlecare.com]
- 8. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. Table 1. [Approximate Effect of Different Doses of Statins on LDL-C Levels]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Lovastatin (mevinolin) in the treatment of heterozygous familial hypercholesterolemia. A multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydromevinolin: A Guide for Laboratory Professionals
The safe and compliant disposal of dihydromevinolin is critical for ensuring laboratory safety and environmental protection. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper handling and waste management procedures are paramount.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eye wash station are essential in the work area.[1]
Step-by-Step Disposal Protocol
This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3] Evaporation is not an acceptable method of disposal.[2][4]
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.[2][5]
-
The container must be compatible with the chemical, in good condition, and have a securely fitting cap.[6][7] Plastic containers are often preferred.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[4]
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[5][7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][5]
-
Ensure that incompatible wastes are segregated. This compound should not be stored with strong acids/alkalis or strong oxidizing/reducing agents.[1]
-
-
Disposal of Empty Containers:
-
A container that has held this compound is also considered hazardous waste.
-
To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent capable of removing the residue.[2]
-
The rinseate from this process must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, deface or remove all chemical labels from the container before disposing of it in the regular trash.[2][6]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for the collection of the this compound waste.[5]
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Key Data Summary
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Recommended PPE | Safety goggles with side-shields, protective gloves, impervious clothing. | [1] |
| Prohibited Disposal Methods | Sink/sewer disposal, regular trash disposal, evaporation. | [2][3][4] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and local regulations for complete compliance.
References
- 1. This compound|77517-29-4|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. nswai.org [nswai.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Dihydromevinolin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like Dihydromevinolin is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its potential hazards, stringent adherence to PPE protocols is mandatory. Engineering controls, such as a chemical fume hood, should be the primary line of defense to minimize inhalation exposure[1].
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields[1]. | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against a range of chemicals. For handling aggressive chemicals, a three-layer glove combining nitrile and neoprene can offer enhanced protection[2]. Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised. A consistent replacement schedule is advised to prevent permeation[3]. | Prevents skin contact with the compound. |
| Body Protection | Impervious Clothing | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs[1][2]. | Protects skin from contamination. |
| Respiratory Protection | Suitable Respirator | For organic vapors, a half or full-facepiece respirator with organic vapor (OV) cartridges is recommended[4]. In environments with potential for higher exposure, a Powered Air-Purifying Respirator (PAPR) with OV cartridges offers greater protection[4]. | Prevents inhalation of airborne particles and vapors. |
Operational Procedures
A systematic approach to handling this compound, from preparation to disposal, is critical to minimize exposure and ensure data integrity.
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
Detailed Experimental Protocol
While a specific, validated protocol for handling this compound is not publicly available, the following best-practice procedure is based on guidelines for handling potent pharmaceutical compounds.
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Prepare the work area within a certified chemical fume hood. Ensure all necessary equipment and reagents are placed in the hood before starting.
-
Carefully weigh the required amount of this compound powder using a calibrated analytical balance within the fume hood. Use anti-static measures if necessary.
-
-
Handling:
-
Dissolve the weighed this compound in the appropriate solvent as dictated by the experimental protocol. Add the solvent slowly to the powder to avoid splashing.
-
Carry out all subsequent experimental steps, such as dilutions and additions to cell cultures or reaction mixtures, within the chemical fume hood.
-
-
Cleanup and Decontamination:
-
Following the experiment, decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound. A suitable decontamination solution, such as a 10% bleach solution followed by a rinse with 70% ethanol and then deionized water, is recommended, though compatibility with equipment should be verified[5].
-
Segregate all waste generated during the process into clearly labeled hazardous waste containers.
-
-
Post-Handling:
-
Doff PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, then goggles, then respirator).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is very toxic to aquatic life, and therefore, must not be disposed of down the drain[1].
Waste Segregation and Disposal Workflow
Caption: Segregation and disposal pathway for this compound waste.
Disposal Procedures
-
Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag[6].
-
-
Liquid Waste:
-
Unused solutions of this compound and the first rinse from decontaminating glassware should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. The container must be compatible with the solvents used.
-
-
Sharps Waste:
-
Needles and syringes contaminated with this compound must be disposed of in a puncture-proof, clearly labeled hazardous sharps container[7].
-
-
Final Disposal:
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully cover with a damp paper towel to avoid raising dust.
-
Clean the Area: Once absorbed, collect the material using spark-proof tools and place it in a labeled hazardous waste container. Decontaminate the spill area thoroughly.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these safety and logistical guidelines, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of personnel and the integrity of their research.
References
- 1. US6387258B1 - Method of purifying statins from a fermentation broth - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. osha.gov [osha.gov]
- 7. unthsc.edu [unthsc.edu]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
